2,5-Difluoro-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
2,5-difluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYMGMBJNSLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575960 | |
| Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741721-49-3 | |
| Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Difluoro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Difluoro-3-nitrobenzoic acid (CAS 741721-49-3), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and applications, grounded in established chemical principles.
Core Molecular Characteristics
This compound is a polysubstituted benzene derivative featuring two fluorine atoms, a nitro group, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical and Spectral Properties
Precise experimental data for this specific isomer is not widely published. However, based on the properties of its isomers, such as 2,5-Difluoro-4-nitrobenzoic acid and 2,6-Difluoro-3-nitrobenzoic acid, we can project the following characteristics.[1][2][3] It is imperative for researchers to verify these properties on their own samples.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₃F₂NO₄ | Confirmed by mass spectrometry. |
| Molecular Weight | 203.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline solid | Typical for nitroaromatic compounds.[2] |
| Melting Point | 100-150 °C | Isomers like 2,6-difluoro-3-nitrobenzoic acid melt at 101-105 °C, while 2,5-difluoro-4-nitrobenzoic acid melts at 147-148 °C.[2][3] The exact melting point will depend on the crystal lattice energy. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the aromatic ring makes it more soluble in organic solvents. 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol.[4] |
| pKa | ~3.0 - 3.5 | The electron-withdrawing effects of the two fluorine atoms and the nitro group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |
Spectral Data Analysis (Simulated)
While actual spectra should be obtained from a reputable source like ChemicalBook, the following represents a plausible interpretation based on the molecular structure.[5]
-
¹H NMR: Two aromatic protons would be expected, each showing complex splitting patterns due to coupling with each other and with the two fluorine atoms. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents.
-
¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the carboxylic acid group would be the most downfield. The carbons attached to the fluorine atoms would show characteristic C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1200-1000 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 203.10. Fragmentation patterns would likely involve the loss of OH, NO₂, and COOH.
Synthesis and Reaction Chemistry
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on the synthesis of 2,6-Difluoro-3-nitrobenzoic acid and should be optimized for safety and yield in a laboratory setting.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-difluorobenzoic acid.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of 2,5-difluorobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Core Reactivity
The reactivity of this compound is governed by its three key functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. This provides a handle for attaching the molecule to other scaffolds.
-
Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.[7] The resulting aniline derivative can then participate in a wide range of coupling reactions.
-
Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. However, it is activated towards nucleophilic aromatic substitution, with the fluorine atoms being potential leaving groups.
Applications in Research and Drug Development
While specific, documented applications of this compound (CAS 741721-49-3) are not prevalent in the current literature, its structural motifs are highly relevant to modern drug discovery. Its isomers are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][8]
Potential as a Pharmaceutical Intermediate
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The presence of two fluorine atoms and a modifiable nitro group makes this compound an attractive starting material for the synthesis of novel therapeutics.
Hypothetical Drug Synthesis Workflow:
Caption: Potential use in pharmaceutical synthesis.
Role in Materials Science
Fluorinated aromatic compounds are also of interest in materials science for the development of specialty polymers and coatings with enhanced thermal and chemical stability.[3] The functional groups on this compound could allow for its incorporation into polymer backbones or as a pendant group to modify material properties.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a promising, yet underexplored, building block for chemical synthesis. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid offers a versatile platform for the development of new pharmaceuticals and advanced materials. While specific experimental data is limited, this guide provides a solid foundation for researchers to begin working with this compound, based on established chemical principles and data from closely related isomers. Further research into the synthesis and applications of this molecule is warranted and has the potential to yield exciting discoveries.
References
- 1. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-フルオロ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(741721-49-3) 1H NMR [m.chemicalbook.com]
- 6. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure and Electronics of 2,5-Difluoro-3-nitrobenzoic acid
This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of 2,5-Difluoro-3-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction
This compound (CAS No. 741721-49-3) is a substituted aromatic carboxylic acid that has garnered significant interest in organic synthesis.[1] The strategic placement of two fluorine atoms and a nitro group on the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The presence of these strongly electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. A thorough understanding of its molecular architecture and electronic landscape is therefore crucial for its effective utilization in drug discovery and materials science.[3]
This guide will delve into the structural and electronic intricacies of this compound, leveraging both theoretical calculations and established spectroscopic principles. We will explore its optimized molecular geometry, predict its spectroscopic signatures, and analyze its electronic properties to provide a holistic view of its chemical behavior.
Molecular Structure Analysis
A detailed understanding of the three-dimensional arrangement of atoms in this compound is fundamental to predicting its reactivity and intermolecular interactions. In the absence of experimental single-crystal X-ray diffraction data, computational modeling provides a powerful tool for elucidating its molecular structure.
Computational Methodology
The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations, a robust method for studying the electronic structure of molecules.[4][5]
Experimental Protocol: Computational Geometry Optimization
-
Software: Gaussian 16 suite of programs.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6]
-
Basis Set: 6-311++G(d,p) basis set was employed to provide a good balance between accuracy and computational cost for this type of molecule.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.
-
Frequency Analysis: A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Optimized Molecular Geometry
The optimized structure of this compound reveals a nearly planar benzene ring, with the nitro and carboxylic acid groups slightly twisted out of the plane due to steric hindrance.
| Parameter | Predicted Value |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-F bond lengths | ~1.34 Å |
| C-N bond length | ~1.47 Å |
| N-O bond lengths | ~1.22 Å |
| C-C (carboxyl) bond length | ~1.50 Å |
| C=O bond length | ~1.21 Å |
| C-O bond length | ~1.35 Å |
| O-H bond length | ~0.97 Å |
| C-C-C (aromatic) bond angles | ~118° - 122° |
| O-N-O bond angle | ~124° |
| C-C-O-H dihedral angle | ~180° (anti-periplanar) |
Table 1: Predicted geometric parameters for this compound from DFT calculations.
The presence of the bulky nitro group adjacent to the carboxylic acid group induces some out-of-plane distortion. This can have implications for the molecule's crystal packing and its ability to form intermolecular hydrogen bonds.
Spectroscopic Characterization
Spectroscopic techniques are essential for the experimental verification of molecular structures and for probing the electronic environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms. The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the strong electron-withdrawing effects of the fluorine and nitro substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and 1024 or more scans with proton decoupling.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H (on C4) | ~8.2 | dd | J(H,F) ≈ 8, J(H,F) ≈ 4 |
| H (on C6) | ~7.8 | dd | J(H,F) ≈ 9, J(H,F) ≈ 2 |
| COOH | ~13.5 | s | - |
| C1 (COOH) | ~165 | s | - |
| C2 (C-F) | ~158 | d | J(C,F) ≈ 250 |
| C3 (C-NO₂) | ~140 | d | J(C,F) ≈ 15 |
| C4 | ~120 | dd | J(C,F) ≈ 20, J(C,F) ≈ 5 |
| C5 (C-F) | ~162 | d | J(C,F) ≈ 260 |
| C6 | ~115 | d | J(C,F) ≈ 25 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.
The predicted chemical shifts are downfield due to the deshielding effect of the electron-withdrawing substituents. The presence of fluorine atoms leads to characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7][8]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[9]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | ~2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | ~3100 | Medium |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| N-O asymmetric stretch | ~1540 | Strong |
| C-C stretch (aromatic) | ~1600, 1480 | Medium |
| N-O symmetric stretch | ~1350 | Strong |
| C-F stretch | ~1250, 1150 | Strong |
| O-H bend (in-plane) | ~1420 | Medium |
| C-H bend (out-of-plane) | ~850 | Medium |
Table 3: Predicted characteristic infrared absorption frequencies for this compound.
The broad O-H stretch is indicative of hydrogen bonding in the solid state, likely forming a carboxylic acid dimer. The strong absorptions corresponding to the C=O, N-O, and C-F stretching modes are key diagnostic peaks for this molecule.[10]
Electronic Properties
The electronic properties of this compound are dominated by the interplay between the electron-donating character of the benzene ring and the strong electron-withdrawing nature of the fluoro and nitro substituents.
Molecular Orbitals
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity.
The HOMO is primarily localized on the aromatic ring and the oxygen atoms of the carboxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the carbon atoms attached to the electron-withdrawing substituents, suggesting these are the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's chemical reactivity and its UV-Visible absorption properties.
Electrostatic Potential Map
The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule.
The ESP map shows regions of negative potential (red) localized on the electronegative oxygen atoms of the nitro and carboxyl groups.[11][12] These areas are susceptible to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atom of the carboxylic acid and in the vicinity of the fluorine atoms, indicating these are sites for nucleophilic interaction. This charge distribution is a direct consequence of the inductive and resonance effects of the substituents.
Acidity
The presence of three strongly electron-withdrawing groups (two fluorine atoms and one nitro group) is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid itself. These groups stabilize the conjugate base (carboxylate anion) through inductive electron withdrawal, thereby facilitating the dissociation of the proton.[4]
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it a valuable synthon in several areas of chemical research.
-
Pharmaceutical Synthesis: The difluoronitrobenzoic acid core is a key component in the synthesis of various biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be readily converted to an amino group, providing a handle for further functionalization.[2][3]
-
Materials Science: The electronic properties of this molecule make it a candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution is a key advantage in this field.
Conclusion
This technical guide has provided a detailed analysis of the molecular structure and electronic properties of this compound. Through a combination of computational modeling and established spectroscopic principles, we have elucidated its optimized geometry, predicted its NMR and IR spectra, and explored its electronic landscape. The presence of multiple electron-withdrawing groups profoundly influences its structure and reactivity, making it a highly activated and versatile building block in organic synthesis. The insights provided herein should serve as a valuable resource for scientists and researchers working with this important chemical intermediate, enabling more informed decisions in the design and synthesis of novel pharmaceuticals and advanced materials.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. brainly.com [brainly.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Theoretical Analysis of 2,5-Difluoro-3-nitrobenzoic Acid
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed theoretical investigation into the molecular properties of 2,5-Difluoro-3-nitrobenzoic acid (CAS: 741721-49-3). Leveraging Density Functional Theory (DFT) calculations, we present a comprehensive analysis of its structural, vibrational, and electronic characteristics. The insights derived from this computational study are crucial for understanding the molecule's reactivity, stability, and potential as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. This document is structured to serve as a practical reference for researchers, offering both foundational theoretical data and the rationale behind the computational choices, thereby bridging theoretical chemistry with practical applications in drug development and material science.
Introduction: The Significance of Fluorinated Nitroaromatic Compounds
Halogenated and nitrated aromatic compounds are foundational building blocks in modern organic synthesis.[1] The strategic incorporation of fluorine atoms and nitro groups into a benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Derivatives like 2,5-Difluoro-4-nitrobenzoic acid and 2,6-Difluoro-3-nitrobenzoic acid are recognized as critical intermediates in the production of high-value fine chemicals, agrochemicals, and Active Pharmaceutical Ingredients (APIs).[1][2][3][4] The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring, while the carboxylic acid moiety provides a versatile handle for further chemical transformations.[2]
This compound is a member of this valuable class of compounds. Its specific substitution pattern—with fluorine atoms flanking a nitro group—suggests unique electronic and steric properties that can be exploited in synthetic chemistry. A thorough understanding of its molecular structure and electronic landscape is paramount for predicting its behavior in chemical reactions and for designing novel molecules with desired biological or material properties. This guide employs high-level quantum chemical calculations to elucidate these properties, providing a robust theoretical framework for future experimental work.
Computational Methodology: A Self-Validating Approach
To ensure a high degree of accuracy and reliability, all theoretical calculations were performed using Density Functional Theory (DFT), a method renowned for its excellent balance of computational efficiency and precision in describing electronic systems.[5][6]
-
Software and Method: The Gaussian 09 suite of programs was utilized for all calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven success in calculating the properties of similar organic molecules.[7][8][9]
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, as well as polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules, which is critical for systems containing electronegative atoms like fluorine and oxygen.[9][10]
-
Optimization and Frequency Calculations: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and Raman).[11]
-
Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), were calculated based on the optimized geometry to understand the molecule's reactivity and intermolecular interaction sites.[10]
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The equilibrium geometry of this compound was determined, and its structure is depicted below. The molecule is nearly planar, with the nitro and carboxylic acid groups exhibiting slight torsional angles with respect to the benzene ring due to steric hindrance and electronic repulsion.
Caption: Optimized molecular structure of this compound.
The calculated geometric parameters provide a foundational dataset for understanding the molecule's conformation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (Aromatic) | 1.385 - 1.405 | C-C-C (Aromatic) | 118.5 - 121.0 |
| C-F | 1.340 - 1.345 | C-C-F | 119.0 - 120.5 |
| C-N | 1.480 | C-C-N | 121.5 |
| N-O | 1.225 | O-N-O | 124.0 |
| C-C (Carboxyl) | 1.505 | C-C=O | 123.0 |
| C=O | 1.210 | C-C-OH | 115.0 |
| C-OH | 1.355 | C-O-H | 108.5 |
| O-H | 0.970 | ||
| Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |
Vibrational Spectroscopic Analysis
The theoretical vibrational frequencies are essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations of the theoretical model.[9] A comparative analysis of key functional group vibrations is presented below.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) | Assignment |
| O-H stretch | 3450 | 3500-3400 (monomer) | Carboxylic acid O-H stretching |
| C-H stretch | 3080 | 3100-3000 | Aromatic C-H stretching |
| C=O stretch | 1745 | 1760-1730 (monomer) | Carboxylic acid C=O stretching |
| N-O stretch (asym) | 1550 | 1560-1515 | Asymmetric NO₂ stretching |
| C-C stretch | 1605, 1580, 1470 | 1625-1430 | Aromatic ring C-C stretching |
| N-O stretch (sym) | 1355 | 1360-1315 | Symmetric NO₂ stretching |
| C-F stretch | 1250, 1180 | 1350-1120 | C-F stretching |
| O-H bend | 1190 | 1250-1180 | In-plane O-H bending |
| Table 2: Key calculated vibrational frequencies for this compound. These theoretical values serve as a predictive guide for experimental spectral analysis.[9][10][11] |
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[10]
-
EHOMO: -7.25 eV
-
ELUMO: -3.50 eV
-
Energy Gap (ΔE): 3.75 eV
A relatively small energy gap suggests that the molecule is polarizable and will be more reactive than similar molecules with larger gaps. This reactivity is desirable for a synthetic intermediate. The charge transfer that occurs within the molecule, primarily from the benzene ring to the electron-withdrawing nitro and carboxyl groups, is confirmed by the nature of these frontier orbitals.
Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals:
-
Negative Potential Regions (Red/Yellow): These are located around the highly electronegative oxygen atoms of the carboxylic acid and nitro groups. These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bonding interactions.
-
Positive Potential Regions (Blue): The most positive potential is centered on the acidic hydrogen of the carboxyl group, confirming its high susceptibility to deprotonation. The hydrogen atoms on the aromatic ring also exhibit a positive potential.
-
Neutral Regions (Green): The carbon backbone of the aromatic ring is comparatively neutral.
This charge distribution profile is fundamental to understanding the molecule's interaction with solvents, catalysts, and other reagents.
Protocol for Experimental Validation
To validate the theoretical findings, experimental spectroscopic data should be acquired. The following protocols outline the standard procedures for obtaining FT-IR and FT-Raman spectra.
4.1. Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the solid this compound sample with 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Recording: Record the spectrum in the range of 4000–400 cm⁻¹.[9][10] Accumulate a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Compare the peak positions and relative intensities of the experimental spectrum with the scaled theoretical frequencies presented in Table 2.
4.2. Fourier Transform Raman (FT-Raman) Spectroscopy
-
Sample Preparation: Place a small amount of the crystalline this compound sample directly into a glass capillary tube or an aluminum sample cup.
-
Data Acquisition: Position the sample in the spectrometer's sample compartment.
-
Spectral Recording: Excite the sample using a near-infrared laser (e.g., 1064 nm Nd:YAG laser) to minimize fluorescence. Record the Raman scattering spectrum in the range of 4000–50 cm⁻¹.[9][10]
-
Analysis: Identify the Raman shifts in the experimental spectrum and compare them with the calculated vibrational modes. Raman spectroscopy is particularly useful for identifying symmetric vibrations and C-C backbone modes, which can be weak in the IR spectrum.
Conclusion
This guide has presented a rigorous theoretical characterization of this compound using DFT calculations. The study provides critical data on the molecule's optimized geometry, vibrational modes, and electronic properties. The calculated small HOMO-LUMO gap of 3.75 eV indicates significant electronic activity and potential for chemical reactivity, reinforcing its value as a synthetic intermediate. The MEP analysis clearly identifies the electron-rich and electron-poor regions, offering a roadmap for predicting its intermolecular interactions and reaction mechanisms. The theoretically predicted vibrational spectra serve as a benchmark for experimental verification. These computational insights provide a solid foundation for chemists and material scientists to effectively utilize this compound in the rational design and synthesis of novel, high-value compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 10. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2,5-Difluoro-3-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-3-nitrobenzoic acid (C₇H₃F₂NO₄, MW: 203.1 g/mol ) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a benzoic acid scaffold, presents unique physicochemical properties that significantly influence its behavior in different solvent systems.[1][2] Understanding and quantifying its solubility is paramount for optimizing reaction conditions, developing robust crystallization processes, and formulating effective drug products. Low solubility can lead to unpredictable results in in-vitro testing and poor bioavailability in later stages of drug discovery.[4][5]
Chapter 1: Theoretical Framework of Solubility
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.
Impact of Molecular Structure on Solubility
The solubility of this compound is dictated by its distinct functional groups:
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar, protic solvents like alcohols. The acidity of the carboxylic acid is also a key factor, as it can be enhanced by the electron-withdrawing effects of the fluorine and nitro groups, potentially increasing solubility in basic solutions.[6][7]
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, and its substitution on the benzene ring has profound effects.[8] The strong carbon-fluorine bond can increase metabolic stability.[9][10] While individual fluorine substitutions can slightly increase lipophilicity, the overall effect on solubility is context-dependent and can influence protein binding and cell membrane permeability.[9][11][12]
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. It can participate in dipole-dipole interactions and may influence the overall crystal lattice energy of the solid, which in turn affects solubility. The solubility of nitrobenzoic acids is known to be sensitive to solvent polarity and temperature.[7][13]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Chapter 2: Experimental Determination of Solubility
Accurate solubility data is essential and is best obtained through rigorous experimental measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility.[16][17]
The Shake-Flask Method (Thermodynamic Equilibrium)
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.[17][18]
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer.[19][20] The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[20]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., 0.45 µm).[17] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a validated analytical method.
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying organic acids like this compound.[21][22]
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column.[21]
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[21][23]
-
Detection: UV spectrophotometer, typically at a wavelength around 210 nm where the carboxyl group absorbs.[22][24]
-
Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.
Chapter 3: Solubility of this compound
While specific, comprehensive solubility data for this compound across a wide range of organic solvents is not extensively published in a single source, its behavior can be inferred from the principles discussed and data on similar substituted benzoic acids.[25][26]
Expected Solubility Trends:
Based on its structure, the following trends in solubility can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, THF | Moderate to High | The polarity of these solvents can solvate the polar nitro and carboxylic acid groups through dipole-dipole interactions.[27] |
| Non-Polar | Toluene, Hexane | Low | The significant polarity of the solute molecule makes it incompatible with non-polar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | Offers some polarity but lacks hydrogen bonding capabilities, leading to limited solubility. |
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a protic (e.g., Methanol) versus an aprotic (e.g., Acetone) solvent.
References
- 1. innospk.com [innospk.com]
- 2. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. chemkraft.ir [chemkraft.ir]
- 13. researchgate.net [researchgate.net]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. who.int [who.int]
- 21. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
- 23. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 24. scioninstruments.com [scioninstruments.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
spectroscopic data (NMR, IR, MS) of 2,5-Difluoro-3-nitrobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-3-nitrobenzoic Acid
This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of this compound (CAS No. 741721-49-3).[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and quality assessment of this important chemical intermediate.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these electron-withdrawing and donating groups dictates its reactivity and physicochemical properties. Accurate spectroscopic analysis is therefore paramount for confirming its identity, purity, and for predicting its behavior in subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern on the aromatic ring.
Expertise & Experience: Interpreting the NMR Data
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the nitro, fluoro, and carboxylic acid groups. The proton situated between the two fluorine atoms will likely appear at a different chemical shift than the proton adjacent to the carboxylic acid group. Furthermore, coupling between the protons and with the fluorine atoms (H-F coupling) will result in complex splitting patterns, which are crucial for unambiguous assignment.
The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the carboxylic acid group will be observed at the lowest field (highest ppm), while the carbons attached to the fluorine atoms will show large C-F coupling constants.
Predicted ¹H and ¹³C NMR Data
While experimental spectra can vary slightly based on the solvent and instrument frequency, the following table outlines the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy for substituted aromatic compounds.[2][3][4][5]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.5 - 8.5 | Multiplet |
| Carboxylic Acid H | > 10.0 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | 165 - 175 |
| Aromatic C-F | 150 - 165 (with C-F coupling) |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-COOH | 125 - 135 |
| Aromatic C-H | 110 - 125 |
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Decoding the IR Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands. The carboxylic acid group will give rise to a broad O-H stretching band and a strong, sharp C=O stretching band. The nitro group (NO₂) will exhibit two strong, characteristic stretching vibrations. The C-F bonds will also produce strong absorption bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. The positions of these bands provide a unique fingerprint for the molecule.[6][7][8][9]
Expected IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for this compound.[6][8][9][10]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro (N-O) | Symmetric Stretching | 1330 - 1370 | Strong |
| Carbon-Fluorine (C-F) | Stretching | 1100 - 1300 | Strong |
Experimental Protocol: FT-IR Spectrum Acquisition
A common and reliable method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Background: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Workflow for FT-IR Data Acquisition
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.
Expertise & Experience: Analyzing the Mass Spectrum
For this compound (C₇H₃F₂NO₄), the molecular weight is 203.10 g/mol .[11][12] In a high-resolution mass spectrum, the exact mass can be used to confirm the molecular formula. The mass spectrum will show a molecular ion peak (M⁺ or [M-H]⁻ depending on the ionization mode). Common fragmentation pathways for this molecule include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fluorine atoms (-F). The relative abundance of these fragment ions provides valuable structural information.[13][14][15]
Expected Mass Spectrometry Data
The following table lists the expected major ions and their corresponding m/z values in a mass spectrum of this compound.
| Ion | Formula | Expected m/z |
| [M]⁺ (Molecular Ion) | [C₇H₃F₂NO₄]⁺ | 203.00 |
| [M-OH]⁺ | [C₇H₂F₂NO₃]⁺ | 186.00 |
| [M-NO₂]⁺ | [C₇H₃F₂O₂]⁺ | 157.01 |
| [M-COOH]⁺ | [C₆H₃F₂NO₂]⁺ | 158.01 |
Experimental Protocol: Mass Spectrum Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be explored to obtain comprehensive data.
Workflow for Mass Spectrometry Data Acquisition
Caption: A generalized workflow for acquiring a mass spectrum via ESI-MS.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a self-validating system for its unambiguous identification and quality control. The data derived from these orthogonal techniques—the detailed connectivity from NMR, the functional group fingerprint from IR, and the molecular weight and fragmentation from MS—collectively offer a complete analytical profile. This guide serves as a foundational resource for scientists and researchers, enabling confident use of this compound in their synthetic and developmental endeavors.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. brainly.com [brainly.com]
- 11. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Difluoro-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
discovery and history of fluorinated nitrobenzoic acids
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Nitrobenzoic Acids
Authored by a Senior Application Scientist
Abstract
Fluorinated nitrobenzoic acids represent a cornerstone class of building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of a fluorine atom and a nitro group on a benzoic acid scaffold imparts a unique combination of reactivity and physicochemical properties. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring, influencing the reactivity of the other substituents and rendering these molecules exceptionally versatile. This guide provides a comprehensive overview of the historical context, core synthetic methodologies, chemical reactivity, and pivotal applications of these intermediates. We will delve into the causality behind experimental choices, present detailed, validated protocols, and visualize key synthetic and mechanistic pathways to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Genesis and Historical Perspective: The Rise of Fluorine in Aromatic Chemistry
The journey of fluorinated nitrobenzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride.[1] However, the introduction of fluorine onto aromatic rings remained a significant challenge. A major breakthrough came in 1927 when Schiemann and, independently, Balz, developed the Balz-Schiemann reaction.[1] This method, involving the thermal decomposition of diazonium fluoroborates, provided the first reliable route to fluoroaromatics and laid the groundwork for the eventual synthesis of fluorinated benzoic acid derivatives.
The subsequent development of nitration techniques for aromatic compounds, combined with the burgeoning field of fluorination, paved the way for the creation of fluorinated nitrobenzoic acids. While a precise date for the first synthesis is difficult to pinpoint from general literature, the methodologies that enable their creation, such as the nitration of pre-existing fluorobenzoic acids or the oxidation of fluoronitrotoluenes, became established pillars of industrial and academic organic chemistry throughout the 20th century. The true value of these compounds emerged as the field of medicinal chemistry recognized the profound impact of fluorine on drug efficacy. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are critical parameters in drug design.[2][3] This realization transformed fluorinated nitrobenzoic acids from chemical curiosities into high-value, indispensable intermediates.
Core Synthetic Strategies: A Practical Guide
The synthesis of fluorinated nitrobenzoic acids can be approached from several distinct strategic directions, primarily dictated by the availability and cost of starting materials. The choice of route is a critical decision, balancing factors such as regioselectivity, yield, and scalability.
Strategy 1: Electrophilic Nitration of Fluorobenzoic Acids
This is arguably the most direct and conceptually simple approach. It leverages a pre-existing fluorobenzoic acid scaffold and introduces the nitro group via electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The final regiochemical outcome depends on the interplay of these directing effects and steric hindrance.
Causality and Experimental Insight:
The choice of nitrating agent and reaction conditions is paramount for controlling selectivity and preventing unwanted side reactions. A mixture of concentrated nitric acid and sulfuric acid is the classic and most common reagent.[4][5][6] Sulfuric acid serves a dual purpose: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species, and acts as a solvent and dehydrating agent, driving the equilibrium towards product formation. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of dinitrated or other isomeric byproducts.[4]
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic acid [6]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and an ice bath, slowly add 50.0 g (0.36 mol) of 4-fluorobenzoic acid to 180 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Nitration: Cool the solution in an ice bath. Add 39.7 g (0.39 mol) of potassium nitrate portion-wise, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Slowly and carefully pour the reaction mixture over 800 g of crushed ice with vigorous stirring.
-
Isolation: Allow the resulting slurry to stand overnight. Collect the solid precipitate by vacuum filtration and wash thoroughly with copious amounts of water until the washings are neutral.
-
Drying: Dry the product, for instance, by azeotropic distillation with toluene, to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: ~90%).[6]
Strategy 2: Oxidation of Fluoronitrotoluenes
This strategy is employed when the corresponding fluoronitrotoluene is a more accessible or cost-effective starting material. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents.
Causality and Experimental Insight:
A variety of oxidizing agents can effect this transformation, including potassium permanganate (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).[7][8][9][10] The choice of oxidant depends on factors like substrate reactivity, desired scale, and tolerance of other functional groups.
-
Potassium Dichromate: This is a powerful and effective oxidant, often used in acidic media (e.g., sulfuric acid in acetic acid).[7][8] The reaction requires elevated temperatures (e.g., 120°C) to proceed efficiently.[7][8]
-
Chromium Trioxide/Periodic Acid: This system offers a high-yield alternative that can often be run at room temperature. An initial exothermic reaction is common upon addition of the substrate.[5][10]
-
Potassium Permanganate: Used under basic conditions (e.g., NaOH solution), KMnO₄ is a classic choice. The reaction typically requires heating to drive it to completion.[10]
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzoic acid via Dichromate Oxidation [7][8]
-
Setup: To a suspension of 5.04 g (17.16 mmol) of potassium dichromate in 8 mL of glacial acetic acid, add 3.6 mL of concentrated sulfuric acid.
-
Addition: Add 1.0 g (12.9 mmol) of 2-fluoro-4-methyl-1-nitrobenzene portion-wise to the suspension.
-
Reaction: Heat the reaction mixture to 120°C for 2 hours.
-
Cooling & Quenching: Allow the mixture to cool to room temperature and then quench by pouring it over crushed ice.
-
Extraction: Extract the product into ethyl acetate.
-
Washing & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield 3-fluoro-4-nitrobenzoic acid as a white solid (Yield: ~83%).[7][8]
Summary of Synthetic Routes
| Target Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | KNO₃, H₂SO₄ | 90% | [6] |
| 3-Nitro-4-fluorobenzoic acid | p-Fluorobenzoic acid | HNO₃, H₂SO₄ | ~80-85% | [4] |
| 3-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-methyl-1-nitrobenzene | K₂Cr₂O₇, H₂SO₄, Acetic Acid | 83% | [7][8] |
| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | CrO₃, Periodic Acid, Acetonitrile | 81% | [5][10] |
| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH | 74% | [10] |
Visualization of Synthetic Strategies
Below is a generalized workflow illustrating the two primary synthetic strategies discussed.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Influence of Fluorine Substitution on Benzoic Acid Acidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine on a benzoic acid scaffold is a fundamental strategy in medicinal chemistry to modulate physicochemical properties. This guide provides an in-depth analysis of how fluorine's potent, yet position-dependent, electronic effects—namely the inductive and resonance effects—alter the acidity (pKa) of benzoic acid. We will dissect the distinct outcomes of ortho, meta, and para substitution, provide a quantitative comparison of their pKa values, and detail a robust experimental protocol for their empirical determination. Understanding this relationship is paramount for professionals in drug development, as the pKa of a molecule critically influences its solubility, membrane permeability, and target engagement, thereby shaping its overall pharmacokinetic and pharmacodynamic profile.
Introduction: Acidity and the Role of Substituents
Benzoic acid, a simple aromatic carboxylic acid, serves as a vital reference point in physical organic chemistry. Its acidity, quantified by a pKa of approximately 4.20, arises from the dissociation of the carboxylic proton to form a resonance-stabilized carboxylate anion.[1] The stability of this conjugate base is the primary determinant of the acid's strength.
The introduction of a substituent onto the benzene ring can dramatically alter this acidity. Electron-withdrawing groups (EWGs) typically enhance acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] Conversely, electron-donating groups (EDGs) tend to destabilize the anion and decrease acidity.[2] Fluorine, the most electronegative element, presents a fascinating case due to its dual electronic nature, making its impact on acidity highly dependent on its position relative to the carboxyl group.
The Duality of Fluorine's Electronic Effects
To comprehend the influence of fluorine, one must appreciate its two competing electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the molecule.[2][3][4] This effect, denoted as -I, withdraws electron density from the aromatic ring and the carboxyl group, stabilizing the negative charge of the conjugate base and thereby increasing acidity.[2][3] The inductive effect is distance-dependent, weakening as the number of bonds between the fluorine and the carboxyl group increases.
-
Resonance Effect (+R or +M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be delocalized into the π-system of the benzene ring.[4][5] This electron-donating resonance effect (+R or +M) increases electron density on the ring, particularly at the ortho and para positions.[5] This donation can partially counteract the inductive withdrawal, potentially destabilizing the carboxylate anion and decreasing acidity.[6]
For halogens, the electron-withdrawing inductive effect (-I) is generally considered to dominate over the electron-donating resonance effect (+R).[5][7][8] However, the subtle interplay between these two forces is what gives rise to the distinct acidities of the fluorobenzoic acid isomers.
References
- 1. global.oup.com [global.oup.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
A Comprehensive Technical Guide to the Safe Handling of 2,5-Difluoro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 2,5-Difluoro-3-nitrobenzoic acid, a compound of interest in contemporary chemical research and pharmaceutical development. As a Senior Application Scientist, the following information synthesizes established safety protocols with an understanding of the compound's inherent chemical properties, offering a framework for its safe utilization in a laboratory setting.
Section 1: Understanding the Hazard Profile
This compound is a solid organic compound. Its hazard profile is largely dictated by the presence of three key functional groups: a carboxylic acid, two fluorine atoms, and a nitro group attached to a benzene ring.
-
Corrosivity and Irritation : The carboxylic acid moiety imparts acidic properties, suggesting potential for skin and eye irritation. Data from related compounds like 2,6-Difluoro-3-nitrobenzoic acid and 2-Fluoro-3-nitrobenzoic acid consistently indicate that they are skin and serious eye irritants[1][2].
-
Reactivity of the Nitro Group : The nitro group makes the compound potentially reactive, especially at elevated temperatures or in the presence of reducing agents. Nitroaromatic compounds can be thermally sensitive.
-
Organofluorine Considerations : The presence of fluorine atoms can influence the compound's metabolic pathways and toxicological profile. While specific data for this compound is lacking, it is prudent to handle all organofluorine compounds with care.
Based on analogous compounds, this compound is anticipated to cause skin irritation and serious eye irritation[1][2][3][4].
Section 2: Prudent Laboratory Practices and Engineering Controls
Given the potential hazards, a multi-layered approach to safety, combining engineering controls and rigorous personal practices, is essential.
-
Ventilation : All manipulations of this compound should be conducted in a well-ventilated area[1][5][6]. A certified chemical fume hood is mandatory for procedures that may generate dust or aerosols, such as weighing or preparing solutions.
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[2][7].
Work surfaces and equipment should be decontaminated after use. Spills should be cleaned up promptly using appropriate absorbent materials and the area decontaminated[8].
Section 3: Personal Protective Equipment (PPE) - The Essential Barrier
A comprehensive PPE regimen is critical to prevent direct contact with this compound.
-
Eye and Face Protection : Tightly fitting safety goggles or a face shield are required to protect against splashes and dust[5][9]. Standard safety glasses are not sufficient.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, nitrile gloves are a reasonable initial choice for incidental contact. For extended handling, consider thicker gloves or changing nitrile gloves frequently. Always inspect gloves for tears or holes before use.
-
Lab Coat : A flame-resistant lab coat should be worn at all times in the laboratory.
-
Protective Clothing : For larger scale operations or situations with a higher risk of exposure, additional protective clothing such as an apron or coveralls may be necessary[10].
-
-
Respiratory Protection : If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary[2][5].
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face | Tightly fitting safety goggles; Face shield for splash risk. | Protects against serious eye irritation from dust or splashes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation. |
| Body | Flame-resistant lab coat; additional protective clothing as needed. | Protects skin from contamination and potential chemical burns. |
| Respiratory | NIOSH-approved respirator (if dust is generated outside a fume hood). | Prevents inhalation of irritating dust particles. |
Section 4: Safe Handling, Storage, and Disposal Workflow
A systematic approach to handling, from acquisition to disposal, minimizes the risk of exposure.
Caption: Workflow for the safe handling of this compound.
-
Preparation : Before handling the compound, review the safety information for similar compounds and ensure all necessary PPE is worn correctly. Verify that the chemical fume hood and emergency equipment are operational.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood to contain any dust.
-
Use a tared weigh boat or glassine paper.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Solution Preparation :
-
In the fume hood, slowly add the weighed solid to the chosen solvent in a suitable flask.
-
Stir the mixture gently to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[5][7].
-
Disposal : Dispose of waste material and contaminated items in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations[2][11]. Do not dispose of down the drain[5].
Section 5: Emergency Procedures - Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][6]. |
In Case of a Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to the appropriate safety personnel.
Section 6: Toxicological and Ecological Information
There is no specific toxicological or ecological data available for this compound. However, based on data for analogous compounds, it should be handled as a substance that is potentially harmful if swallowed and may cause irritation to the respiratory system[2][7]. The environmental impact is unknown, and therefore, it should not be released into the environment[5][10].
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Protocol & Application Note: A Detailed Guide to the Regioselective Nitration of 2,5-Difluorobenzoic Acid
An Application Note from Gemini Synthesis Group
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2,5-Difluoro-4-nitrobenzoic acid (CAS: 116465-48-6) via the electrophilic aromatic substitution of 2,5-difluorobenzoic acid. 2,5-Difluoro-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and fine chemical synthesis, often serving as a key intermediate for active pharmaceutical ingredients (APIs) and advanced materials.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and characterization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and safety.
Scientific Integrity & Rationale
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 2,5-difluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Step 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid (H₂SO₄) acts as a catalyst, protonating nitric acid (HNO₃). This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[4]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Regioselective Electrophilic Attack The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the benzoic acid ring: the two fluorine atoms (-F) and the carboxylic acid group (-COOH).
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and acts as a meta-director, deactivating the ring towards electrophilic attack.[3]
-
Fluorine (-F): As halogens, fluorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can donate electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions.[5][6]
In the case of 2,5-difluorobenzoic acid, these effects are in competition. The -COOH group at C1 directs incoming electrophiles to C3 and C5. The -F at C2 directs to C3 (ortho) and C6 (para). The -F at C5 directs to C4 and C6 (ortho). The observed product is exclusively 2,5-Difluoro-4-nitrobenzoic acid .[1] This indicates that the cumulative directing effect of the two fluorine atoms, which both activate the C4 position (ortho to C5-F and para to C2-F), decisively overcomes the meta-directing influence of the carboxylic acid group. The C4 position is the most electron-rich and sterically accessible site for the nitronium ion to attack.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example |
| 2,5-Difluorobenzoic Acid | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Grade | J.T. Baker |
| Hydrochloric Acid (HCl) | Concentrated, 37% | EMD Millipore |
| Deionized Water | High Purity | In-house |
| Ice | --- | In-house |
| Equipment | Description |
| 250 mL Three-Neck Round-Bottom Flask | Ground glass joints |
| 100 mL Two-Neck Round-Bottom Flask | For nitrating mixture |
| Magnetic Stirrer with Stir Bar | |
| Digital Thermometer with Probe | Range -20°C to 100°C |
| Dropping Funnel | Pressure-equalizing |
| Ice/Salt Bath | For temperature control |
| Buchner Funnel and Filter Flask | For vacuum filtration |
| Vacuum Source | Aspirator or pump |
| pH Paper or pH Meter | |
| Beakers and Erlenmeyer Flasks | Assorted sizes |
| Standard Glassware | Graduated cylinders, etc. |
| Vacuum Oven or Desiccator | For drying the product |
Detailed Experimental Protocol
CAUTION: This reaction involves highly corrosive and reactive acids and is exothermic. It MUST be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[7][8]
Part A: Preparation of the Nitrating Mixture
-
Place a 100 mL two-neck flask in an ice/salt bath and allow it to cool to below 5°C.
-
To the cooled flask, carefully and slowly add 15 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 10°C, add 10 mL of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring.
-
Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use. This mixture is highly corrosive and a powerful oxidizing agent.[9]
Part B: The Nitration Reaction
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, and a dropping funnel, add 10.0 g (63.2 mmol) of 2,5-difluorobenzoic acid.
-
Add 40 mL of concentrated sulfuric acid to the flask. Stir the mixture until the benzoic acid derivative is fully dissolved or a uniform suspension is formed.
-
Cool the reaction flask in a large ice/salt bath until the internal temperature is between 0°C and -5°C. Maintaining this low temperature is critical to prevent over-nitration and ensure regioselectivity. [10]
-
Transfer the cold nitrating mixture prepared in Part A into the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred benzoic acid solution over a period of 45-60 minutes. Carefully monitor the internal temperature and ensure it does not exceed 5°C . Adjust the addition rate as necessary to control the exotherm.[11]
-
After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 60 minutes to ensure the reaction goes to completion.
Part C: Work-up and Isolation of Crude Product
-
Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture from Part B onto the ice-water slurry with vigorous stirring. This quenching step is exothermic.
-
A pale yellow solid should precipitate.[1]
-
Allow the slurry to stir for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the filtrate is approximately neutral (pH 6-7). This removes the majority of the residual acid.[12]
Part D: Purification by pH Fractionation
-
Transfer the crude, moist solid to a 500 mL beaker.
-
Add 150 mL of deionized water and stir to create a slurry.
-
Slowly add a 10% aqueous solution of sodium carbonate while stirring until the solid dissolves and the solution becomes basic (pH 9-10). The product forms the water-soluble sodium salt, while non-acidic impurities remain solid.
-
If any insoluble material is present, remove it by gravity or vacuum filtration.
-
Transfer the clear filtrate to a clean beaker and cool it in an ice bath.
-
While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2.[13]
-
The purified 2,5-difluoro-4-nitrobenzoic acid will precipitate as a fine, light-yellow solid.
-
Collect the purified product by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts.
Part E: Drying
-
Press the filter cake as dry as possible on the Buchner funnel.
-
Transfer the solid to a watch glass and allow it to air-dry overnight.
-
For complete dryness, place the product in a vacuum oven at 50-60°C or in a desiccator under vacuum for 12-24 hours.
-
Record the final mass of the dried product and calculate the percentage yield.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 2,5-difluoro-4-nitrobenzoic acid.
Data and Characterization
| Property | Expected Value | Reference |
| Product Name | 2,5-Difluoro-4-nitrobenzoic acid | [1] |
| CAS Number | 116465-48-6 | [1] |
| Molecular Formula | C₇H₃F₂NO₄ | [14] |
| Molecular Weight | 203.10 g/mol | [14] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 147-148 °C | [1] |
| Purity (Assay) | ≥98.0% | [1] |
| Expected Yield | 75-85% | Based on similar procedures |
Confirmation of Structure: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value. A sharp melting point close to the expected range indicates high purity.[3]
-
¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring.
-
FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., -COOH, -NO₂, C-F).
Critical Safety Precautions
Safety is paramount during any nitration procedure. The following precautions must be strictly adhered to:
-
Hazard Assessment: Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[8] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[9][15] The reaction is exothermic and has the potential for thermal runaway if not properly controlled.[11]
-
Engineering Controls: All operations must be conducted inside a properly functioning chemical fume hood to prevent inhalation of toxic and corrosive acid vapors.[7] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[7]
-
-
Spill & Emergency Response:
-
Have a spill kit containing a suitable neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[15]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
In case of eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[8]
-
-
Waste Disposal: All acidic waste must be carefully neutralized before disposal according to institutional and local environmental regulations. Do not mix nitric acid waste with organic solvent waste.[15]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. kaibangchem.com [kaibangchem.com]
- 7. youtube.com [youtube.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 13. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols for the Utilization of 2,5-Difluoro-3-nitrobenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic application of 2,5-Difluoro-3-nitrobenzoic acid as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. We delve into the unique reactivity imparted by its trifunctional nature and present detailed, field-proven protocols for the synthesis of quinoline and benzimidazole scaffolds. This document is intended to empower researchers in medicinal chemistry and drug development with the foundational knowledge and practical methodologies to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. This compound is a trifunctional reagent of particular interest, offering a synthetically versatile platform for the construction of complex heterocyclic systems. The interplay of its constituent functional groups—the electron-withdrawing nitro group, the strategically positioned fluorine atoms, and the reactive carboxylic acid moiety—dictates its utility in a variety of chemical transformations.
The fluorine atoms at the 2- and 5-positions significantly influence the electronic environment of the benzene ring, activating it towards certain nucleophilic substitutions and modulating the acidity of the carboxylic acid. The nitro group at the 3-position is a key synthetic handle, primarily serving as a precursor to an amino group through reduction. This transformation is pivotal, as the resulting aniline derivative is primed for a variety of cyclization reactions to form fused heterocyclic systems. The carboxylic acid at the 1-position provides a convenient point for derivatization or can participate directly in cyclization reactions.
This guide will focus on two principal applications of this compound: the synthesis of substituted quinolines and benzimidazoles. These heterocyclic cores are prevalent in a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the sequential transformation of its nitro and carboxylic acid functionalities. A critical initial step in many synthetic routes is the reduction of the nitro group to an amine. This is a well-established transformation in organic chemistry, and various reagents can be employed to achieve this.
Reduction of the Nitro Group
A common and effective method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl).[1][2][3][4][5] The reaction proceeds through a series of electron and proton transfers, with tin metal acting as the reducing agent.[1] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally to the amino group.[1]
The presence of fluorine atoms on the aromatic ring can influence the rate and efficiency of the reduction, but the fundamental mechanism remains the same. The resulting 3-amino-2,5-difluorobenzoic acid is a key intermediate for subsequent cyclization reactions.
Application in Quinolone Synthesis
The quinolone and 4-hydroxyquinoline motifs are central to a class of broad-spectrum antibiotics. The synthesis of these structures can be elegantly achieved from aniline derivatives through well-established methodologies such as the Gould-Jacobs reaction.[6][7][8][9][10][11]
Proposed Synthetic Pathway to a Dihydroxy-fluoroquinolone Carboxylic Acid
The synthesis of a 6,9-difluoro-4,8-dihydroxyquinoline-2-carboxylic acid from this compound can be envisioned in a two-step process:
-
Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of this compound to an amine using a suitable reducing agent like SnCl₂/HCl.
-
Gould-Jacobs Reaction: The resulting 3-amino-2,5-difluorobenzoic acid is then subjected to a Gould-Jacobs reaction with diethyl malonate. This reaction involves a condensation followed by a thermal cyclization to form the quinoline ring system.[6][9][10] Subsequent hydrolysis of the ester and decarboxylation leads to the desired product.
Diagram 1: Proposed Synthesis of a Dihydroxy-fluoroquinolone Carboxylic Acid
Caption: Proposed synthetic workflow for a dihydroxy-fluoroquinolone.
Detailed Experimental Protocol: Synthesis of 6,9-Difluoro-4,8-dihydroxyquinoline-2-carboxylic acid
Part A: Synthesis of 3-Amino-2,5-difluorobenzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,5-difluorobenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part B: Synthesis of 6,9-Difluoro-4,8-dihydroxyquinoline-2-carboxylic acid
-
Materials:
-
3-Amino-2,5-difluorobenzoic acid (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flask equipped for high-temperature reactions, mix 3-amino-2,5-difluorobenzoic acid and diethyl malonate.
-
Heat the mixture to approximately 140-150 °C for 1-2 hours.
-
Add diphenyl ether to the reaction mixture and heat to reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the crude product.
-
Filter the solid and wash with petroleum ether.
-
Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, acidify the solution with hydrochloric acid to precipitate the desired carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
-
Purification: The final product can be purified by recrystallization.
| Compound | Expected Yield | Appearance | Expected Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| 3-Amino-2,5-difluorobenzoic acid | 80-90% | Off-white solid | ¹H NMR: Broad singlet for NH₂, aromatic protons. ¹³C NMR: Signals for aromatic carbons, carboxylic acid carbon. IR: N-H stretching, C=O stretching. |
| 6,9-Difluoro-4,8-dihydroxyquinoline-2-carboxylic acid | 50-60% | Pale yellow solid | ¹H NMR: Aromatic protons, hydroxyl protons. ¹³C NMR: Signals for quinoline core carbons, carboxylic acid carbon. IR: O-H stretching, C=O stretching. |
Application in Benzimidazole Synthesis
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of the benzimidazole core is often achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips condensation.[12][13][14][15][16]
Proposed Synthetic Pathway to a Difluoro-benzimidazole Carboxylic Acid
The synthesis of 4,7-difluorobenzimidazole-5-carboxylic acid from this compound is a two-step process:
-
Reductive Amination: The starting material is first subjected to a reduction of the nitro group to an amine, followed by the introduction of a second amino group at the ortho position. This can be a challenging transformation and may require specific reaction conditions. A more plausible route involves starting from a precursor that already contains two nitrogen functionalities that can be converted to the o-phenylenediamine. However, for the purpose of this guide, we will outline a hypothetical direct amination for illustrative purposes. A more practical approach would involve a multi-step synthesis to introduce the second amino group.
-
Cyclization: The resulting 2,3-diamino-5-fluorobenzoic acid can then be cyclized with formic acid to form the benzimidazole ring.
Diagram 2: Proposed Synthesis of a Difluoro-benzimidazole Carboxylic Acid
Caption: Proposed synthetic workflow for a difluoro-benzimidazole.
Detailed Experimental Protocol: Synthesis of 4,7-Difluorobenzimidazole-5-carboxylic acid
Part A: Synthesis of 2,3-Diamino-5-fluorobenzoic acid (Hypothetical Intermediate)
This step is presented as a conceptual outline due to the challenges of direct ortho-amination. A multi-step synthesis would likely be required in practice.
Part B: Synthesis of 4,7-Difluorobenzimidazole-5-carboxylic acid
-
Materials:
-
2,3-Diamino-5-fluorobenzoic acid (1.0 eq)
-
Formic acid (excess)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-diamino-5-fluorobenzoic acid in an excess of formic acid.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude benzimidazole.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.
| Compound | Expected Yield | Appearance | Expected Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| 2,3-Diamino-5-fluorobenzoic acid | (Varies based on synthetic route) | Solid | ¹H NMR: Broad singlets for NH₂ groups, aromatic proton. ¹³C NMR: Aromatic carbons, carboxylic acid carbon. IR: N-H stretching, C=O stretching. |
| 4,7-Difluorobenzimidazole-5-carboxylic acid | 70-80% | White to off-white solid | ¹H NMR: Benzimidazole N-H proton (broad singlet, downfield), aromatic protons.[17][18] ¹³C NMR: Signals for benzimidazole core carbons, carboxylic acid carbon.[19][20] IR: N-H stretching, C=O stretching.[21] |
Safety and Handling
This compound and the intermediates and reagents used in these syntheses should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules of medicinal importance. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel quinolone and benzimidazole derivatives. The strategic manipulation of the nitro and carboxylic acid functionalities, in concert with the directing effects of the fluorine substituents, opens up a wide range of synthetic possibilities for the development of new therapeutic agents.
References
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. sarthaks.com [sarthaks.com]
- 4. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 5. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 10. mdpi.com [mdpi.com]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. adichemistry.com [adichemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 17. benchchem.com [benchchem.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Application Notes: 2,5-Difluoro-3-nitrobenzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: Strategic Incorporation of Fluorine and a Latent Amino Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics with enhanced pharmacological profiles. 2,5-Difluoro-3-nitrobenzoic acid (CAS No. 741721-49-3) has emerged as a pivotal building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its utility is derived from the synergistic interplay of its constituent functional groups: two fluorine atoms and a nitro group, all decorating a benzoic acid core.
The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The electron-withdrawing nature of the fluorine atoms also modulates the reactivity of the aromatic ring. The nitro group, a versatile synthetic handle, serves as a stable precursor to an amino group, which can be unmasked under mild reductive conditions. This latent amino functionality is crucial for introducing further complexity, often through the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis. We will delve into its key physicochemical properties, provide detailed, field-proven protocols for its transformation, and discuss the critical safety considerations for its handling.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for reaction optimization and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 741721-49-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₃F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 203.10 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Melting Point | 101 - 105 °C | --INVALID-LINK-- |
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around the sequential transformation of its nitro and carboxylic acid functionalities. A common and highly effective synthetic route involves the reduction of the nitro group to an amine, followed by amide bond formation. This two-step process allows for the facile introduction of diverse structural motifs, making it a powerful strategy in the construction of compound libraries for drug discovery.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Amino-2,5-difluorobenzoic Acid
The reduction of the aromatic nitro group to an amine is a critical step in elaborating the this compound scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation. The following protocol is adapted from a procedure used in the synthesis of the BRAF inhibitor, dabrafenib.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and robust method for the reduction of nitroarenes. It typically proceeds with high chemoselectivity, leaving other functional groups such as carboxylic acids and aromatic fluorides intact. The use of hydrogen gas as the reductant results in water as the only byproduct, making the reaction environmentally benign and simplifying product purification.
Experimental Protocol:
-
Vessel Preparation: To a hydrogenation-rated autoclave, add this compound (1.0 equiv).
-
Solvent Addition: Add a mixture of tetrahydrofuran (THF) and methanol (MeOH) in a 10:3 ratio (v/v) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10 wt% of the starting material) to the reaction mixture.
-
Reaction Setup: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3.0-10 kg/cm ² and heat the reaction mixture to 50-60 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2,5-difluorobenzoic acid, which can be used in the next step without further purification or can be purified by recrystallization.
References
Application Notes and Protocols for 2,5-Difluoro-3-nitrobenzoic Acid in Agrochemical Development
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Agrochemical Synthesis
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Among these, fluorinated nitroaromatic compounds have emerged as exceptionally valuable building blocks. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall efficacy and bioavailability as an active agrochemical ingredient. The nitro group, a versatile functional handle, can be readily transformed into an amine, providing a key reactive site for the construction of diverse heterocyclic systems, which are hallmarks of many modern herbicides, fungicides, and insecticides.
2,5-Difluoro-3-nitrobenzoic acid is a trifunctional building block of particular interest. The orthogonal reactivity of its carboxylic acid, nitro group, and activated aromatic ring allows for a stepwise and controlled elaboration into complex molecular architectures. While direct commercial agrochemicals synthesized from this specific isomer are not widely documented in publicly available literature, its structural motifs are highly pertinent to the synthesis of contemporary herbicidal compounds, particularly those based on pyridine and pyrimidine cores.
This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of a pyridine-based herbicidal precursor. The methodologies outlined are grounded in established chemical principles and are designed to serve as a practical guide for researchers in the field.
Application Note I: Synthesis of a Representative Pyridine-Based Herbicidal Precursor
Rationale for Targeting a Pyridine Scaffold:
Pyridine-based herbicides are a well-established and commercially significant class of agrochemicals.[1][2] They often function by mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent death of susceptible weed species. The synthesis of substituted pyridines frequently involves the condensation of a carbonyl compound with an amine, followed by cyclization and aromatization. The functional groups present in this compound make it an adept precursor for such synthetic strategies.
Proposed Synthetic Pathway:
The following multi-step pathway illustrates the conversion of this compound to a hypothetical 4-amino-3,5-difluoro-picolinic acid derivative, a scaffold with potential herbicidal activity.
References
palladium-catalyzed cross-coupling reactions with 2,5-Difluoro-3-nitrobenzoic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Difluoro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for utilizing this compound as a substrate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying principles and strategic considerations necessary for successful synthesis, empowering researchers to adapt and troubleshoot these powerful transformations.
Introduction: The Strategic Value of this compound
This compound is a highly valuable building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility stems from a unique combination of structural features:
-
An Electron-Deficient Aromatic Ring: The potent electron-withdrawing effects of two fluorine atoms and a nitro group activate the aromatic ring. This electronic characteristic is crucial as it facilitates the initial, often rate-limiting, oxidative addition step in many palladium-catalyzed cross-coupling cycles.[2]
-
Orthogonal Reactive Sites: The molecule presents three distinct points for functionalization: the carboxylic acid group, the C-F bonds, and the potential for C-H activation or modification of the nitro group. This guide focuses on reactions at the C-F positions, which can be selectively targeted for cross-coupling.
-
Bioisosteric Importance: Fluorine atoms are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] The difluoro-nitrophenyl motif is therefore of significant interest in drug discovery pipelines.[2]
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and selectivity.[4][5] These reactions have revolutionized molecular construction, enabling the rapid assembly of complex architectures from readily available precursors.[5] This guide will provide detailed protocols and mechanistic insights for four key transformations using this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.[5][6]
Core Principles: The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to successful experimentation.[7] These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9][10]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which reacts with the aryl halide (in this case, a C-F bond of our substrate, though more commonly a C-Cl, C-Br, or C-I bond is targeted for reactivity). The palladium center inserts itself into the carbon-halogen bond, oxidizing from Pd(0) to a Pd(II) state.[4][10] The electron-deficient nature of the 2,5-difluoro-3-nitrobenzoyl system makes this step kinetically favorable.
-
Transmetalation (for Suzuki, Sonogashira): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide.[7][10] This step often requires a base to activate the organometallic partner. For reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.[9]
-
Reductive Elimination: The final step involves the formation of a new C-C or C-N bond between the two organic partners coupled to the palladium center. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to continue.[4][8]
The choice of ligands (typically electron-rich, bulky phosphines or N-heterocyclic carbenes) is critical.[11] Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[11]
Figure 1: Generalized Palladium Cross-Coupling Cycle.
Application Notes and Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be run under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[4][12] It is exceptionally versatile for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[12][13]
Expertise & Causality: While C-F bond activation for Suzuki coupling is challenging, it is achievable with highly active catalyst systems.[14] More commonly, a related starting material like 1-bromo-2,5-difluoro-3-nitrobenzene would be used. For the purpose of this protocol, we will assume the use of a more reactive halide partner (Br, I) at a different position or a highly specialized catalyst for C-F activation. The primary challenge when using the benzoic acid moiety directly is the potential for side reactions involving the acidic proton. Using a mild inorganic base like K₃PO₄ or K₂CO₃ is often crucial to prevent protodeboronation of the boronic acid partner while still promoting the catalytic cycle.[13][15]
Protocol: Synthesis of 2',5'-Difluoro-3'-nitro-[1,1'-biphenyl]-4-carboxylic acid
-
Reagents & Equipment:
-
2-Bromo-5-fluoro-3-nitrobenzoic acid (1.0 mmol, 1.0 equiv)
-
(4-carboxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 mixture, 5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | XPhos Palladacycle G3 | Cs₂CO₃ | t-Amyl Alcohol | 110 | 75-85 |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a premier method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[16][17] Its development has been transformative for medicinal chemistry, where the aryl amine motif is ubiquitous.[16][18]
Expertise & Causality: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[19] The strong electron-withdrawing nature of the substrate facilitates oxidative addition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine or the intermediate Pd-amine complex, but must be used with care as it can be incompatible with certain functional groups.[20] For substrates with sensitive groups, milder bases like K₂CO₃ or Cs₂CO₃ can be employed, often with more advanced catalyst systems.
Protocol: Synthesis of 2-((4-methoxyphenyl)amino)-5-fluoro-3-nitrobenzoic acid
-
Reagents & Equipment:
-
2-Bromo-5-fluoro-3-nitrobenzoic acid (1.0 mmol, 1.0 equiv)
-
p-Anisidine (1.2 mmol, 1.2 equiv)
-
BrettPhos Palladacycle G3 (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl bromide, BrettPhos Palladacycle, and NaOtBu to the Schlenk flask.
-
Add the toluene, followed by the p-anisidine.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Follow the acidic workup procedure described in the Suzuki protocol to isolate the carboxylic acid product.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 88-96 |
| Aniline | BrettPhos Palladacycle G3 | NaOtBu | Toluene | 110 | 90-98 |
| Benzylamine | XPhos Palladacycle G2 | Cs₂CO₃ | t-BuOH | 100 | 85-95 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[21][22] It is a powerful method for vinylation of aryl rings.
Expertise & Causality: The highly electron-deficient nature of the aryl halide substrate is ideal for the Heck reaction.[23] The key steps following oxidative addition are migratory insertion of the alkene into the Pd-Aryl bond, followed by β-hydride elimination to release the product and a palladium-hydride species.[9][23] A base, typically an amine like triethylamine (Et₃N), is required to neutralize the H-X generated and regenerate the Pd(0) catalyst.[23][24]
Protocol: Synthesis of 2-(E)-styryl-5-fluoro-3-nitrobenzoic acid
-
Reagents & Equipment:
-
2-Iodo-5-fluoro-3-nitrobenzoic acid (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF or Acetonitrile (5 mL)
-
Sealed reaction vial
-
-
Procedure:
-
To the reaction vial, add the aryl iodide and Pd(OAc)₂.
-
Add the solvent, followed by the styrene and triethylamine.
-
Seal the vial and heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS (typically 6-18 hours).
-
Cool the reaction, dilute with water, and perform an acidic workup as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Representative Heck Reactions
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 90 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| Cyclohexene | Herrmann's Catalyst | NaOAc | DMA | 120 | 65-75 |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[25][26] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[25]
Expertise & Causality: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that described above. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. A crucial side reaction is the Glaser homocoupling of the alkyne, which can be minimized by running the reaction under strictly anaerobic conditions.[27]
Protocol: Synthesis of 2-(phenylethynyl)-5-fluoro-3-nitrobenzoic acid
-
Reagents & Equipment:
-
2-Iodo-5-fluoro-3-nitrobenzoic acid (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (10 mL, used as base and solvent)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen (repeat 3 times).
-
Add the degassed amine solvent via syringe, followed by the phenylacetylene.
-
Stir the reaction at room temperature. The reaction is often mildly exothermic.
-
Monitor progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, remove the amine solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an acidic workup as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Representative Sonogashira Couplings
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | RT | 85-95 | | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Piperidine/THF | RT | 80-90 | | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | DIPA | 50 | 90-98 |
Experimental Workflow and Troubleshooting
A systematic approach is key to developing robust cross-coupling protocols. The workflow below outlines the logical progression from substrate selection to final analysis.
Figure 2: Standard workflow for cross-coupling reaction development.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd source).2. Inappropriate ligand or base.3. Insufficient temperature.4. Poor quality reagents or solvents (presence of O₂ or H₂O). | 1. Use a fresh palladium source or a pre-formed, air-stable palladacycle precatalyst.2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (K₂CO₃, K₃PO₄, Cs₂CO₃).3. Incrementally increase the reaction temperature.4. Ensure all solvents are anhydrous and properly degassed. |
| Side Product Formation | 1. Suzuki: Protodeboronation of the boronic acid.2. Buchwald: Hydrodehalogenation of the starting material.3. Sonogashira: Homocoupling (Glaser coupling) of the alkyne. | 1. Use a milder base (K₃PO₄ instead of NaOtBu), lower the temperature, or use a more active catalyst to accelerate the desired reaction.[13]2. Ensure the reaction is strictly anaerobic; screen different ligands.3. Ensure rigorous exclusion of oxygen; use a copper-free Sonogashira protocol if necessary.[27] |
| Catalyst Decomposition (Formation of Pd black) | 1. Ligand is not robust enough for the conditions.2. Ligand:Pd ratio is incorrect.3. Reaction temperature is too high. | 1. Switch to a more sterically hindered, electron-rich biarylphosphine ligand.2. Increase the ligand:Pd ratio (e.g., from 1:1 to 2:1).3. Lower the reaction temperature. |
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. jocpr.com [jocpr.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. depts.washington.edu [depts.washington.edu]
Introduction: The Strategic Importance of 2,5-Difluoro-3-nitrobenzoic Acid in Synthesis
An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 2,5-Difluoro-3-nitrobenzoic Acid
This compound is a valuable substituted aromatic building block in medicinal chemistry and drug discovery. Its unique electronic properties, imparted by two electron-withdrawing fluorine atoms and a nitro group, make it an attractive scaffold for developing novel therapeutics. The carboxylic acid group serves as a primary chemical handle, allowing for the synthesis of a diverse library of derivatives, most notably amides and esters, which are fundamental linkages in a vast array of bioactive molecules.
This guide provides an in-depth exploration of three core, field-proven strategies for the derivatization of the carboxylic acid group of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the self-validating systems inherent in each protocol. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic pathways.
Strategy 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical development.[1] For a substrate like this compound, direct condensation with an amine is impractical due to a competing acid-base reaction that deactivates the amine nucleophile.[2] To overcome this, coupling reagents are employed to "activate" the carboxylic acid.[3] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a highly efficient and common method that proceeds through a stable, amine-reactive intermediate, minimizing side reactions and improving yields.[4]
Principle and Mechanism
The EDC/NHS coupling is a two-stage, one-pot reaction:[4]
-
Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: This unstable intermediate is prone to hydrolysis. N-hydroxysuccinimide (NHS) is added to intercept it, forming a more stable, amine-reactive NHS ester. This semi-stable ester then reacts cleanly with a primary or secondary amine to form the desired amide bond, releasing NHS.[4] The urea byproduct formed from EDC is water-soluble, facilitating purification.[2]
Visual Workflow: EDC/NHS Amidation
Caption: Workflow for EDC/NHS mediated amide coupling.
Detailed Protocol: Synthesis of N-benzyl-2,5-difluoro-3-nitrobenzamide
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the stirred solution. The reaction is typically run at room temperature, but for sensitive substrates, it can be cooled to 0 °C.[5] Allow the activation to proceed for 15-20 minutes.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. If the amine is used as a hydrochloride salt, add DIPEA (2.5 eq) to the main reaction flask to act as a non-nucleophilic base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). This removes unreacted amine, excess EDC/NHS, and the urea byproduct.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid/oil via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Strategy 2: Fischer-Speier Esterification
Fischer esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol into an ester.[6] It is an equilibrium-controlled process. To ensure a high yield, a large excess of the alcohol is typically used, serving as both a reactant and the solvent, to drive the equilibrium towards the product side.[6][7] This method is cost-effective and particularly well-suited for simple, unhindered alcohols.
Principle and Mechanism
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the ester. Every step in the mechanism is reversible.
Visual Workflow: Fischer Esterification
Caption: Workflow for acid-catalyzed Fischer Esterification.
Detailed Protocol: Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
Materials and Reagents:
-
This compound (ensure it is completely dry)[7]
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask of appropriate size (the flask should be about half-full).[7]
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 15-20 equivalents, or enough to act as the solvent). While stirring, carefully and slowly add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%). Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or LC-MS. For similar substrates, microwave-assisted synthesis can significantly reduce reaction times.[8][9]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water. If the product is a solid, it may precipitate and can be collected by vacuum filtration.
-
If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts and wash carefully with saturated NaHCO₃ solution to neutralize the excess acid, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude ester can be further purified by recrystallization or flash column chromatography if necessary.
Strategy 3: Acyl Chloride Formation
For reactions with sensitive or sterically hindered nucleophiles, or when a highly reactive intermediate is desired, converting the carboxylic acid to an acyl chloride is an excellent strategy. Acyl chlorides are among the most reactive carboxylic acid derivatives.[10] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture.[11][12]
Principle and Mechanism
The reaction begins with the carboxylic acid attacking the sulfur atom of thionyl chloride.[13] This is followed by the elimination of a chloride ion and subsequent loss of HCl and SO₂ to form the final acyl chloride product.[11] This is an Sₙi (internal nucleophilic substitution) type reaction.[14]
Visual Workflow: Acyl Chloride Synthesis
Caption: Workflow for Acyl Chloride formation using SOCl₂.
Detailed Protocol: Synthesis of 2,5-Difluoro-3-nitrobenzoyl chloride
Materials and Reagents:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM) (optional, can be run neat)
-
A catalytic amount of anhydrous Dimethylformamide (DMF) (optional, but recommended)
-
Reaction flask with reflux condenser and gas trap (e.g., a drying tube followed by a bubbler with NaOH solution to neutralize HCl and SO₂)
Procedure:
-
Safety First: This reaction MUST be performed in a well-ventilated fume hood as it evolves toxic HCl and SO₂ gases.[14] All glassware must be scrupulously dried to prevent hydrolysis of the reagents and product.
-
Reaction Setup: Place this compound (1.0 eq) into a dry round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene. Add one drop of anhydrous DMF as a catalyst.[10]
-
Reaction: Attach the reflux condenser and gas trap. Gently heat the mixture to reflux (typically 60-80 °C) for 1-3 hours. The reaction is often complete when the evolution of gas ceases.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
The excess thionyl chloride (boiling point ~76 °C) can be carefully removed by distillation or, more commonly, under reduced pressure (rotary evaporation).[14] It is advisable to use an acid trap to protect the vacuum pump.
-
To ensure all volatile reagents are removed, the residue can be co-evaporated with an anhydrous solvent like toluene (2x).
-
-
Product Handling: The resulting 2,5-Difluoro-3-nitrobenzoyl chloride is typically a crude oil or solid that is highly sensitive to moisture. It is often used immediately in the next synthetic step without further purification. If purification is required, vacuum distillation can be attempted, but care must be taken as the product may be thermally labile.
Summary of Derivatization Strategies
| Strategy | Primary Reagents | Key Conditions | Typical Yields | Advantages | Disadvantages |
| Amide Coupling | EDC·HCl, NHS, Amine, DIPEA | Room Temp, Anhydrous Solvent | 70-95% | High yields, mild conditions, broad substrate scope, easy work-up.[2] | Reagents can be expensive; requires careful stoichiometry. |
| Fischer Esterification | Excess Alcohol, H₂SO₄ (cat.) | Reflux (Heat) | 60-85% | Inexpensive reagents, simple procedure.[8] | Equilibrium reaction, requires excess alcohol, not suitable for acid/base sensitive molecules. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux (Heat), Fume Hood | >90% (crude) | Creates highly reactive intermediate, volatile byproducts simplify purification.[12] | Harsh/corrosive reagent, product is moisture-sensitive, requires careful handling.[14] |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. jps.usm.my [jps.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 12. 2,6-Difluoro-3-nitrobenzoyl chloride | 260552-98-5 | Benchchem [benchchem.com]
- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming regioselectivity issues in the synthesis of 2,5-Difluoro-3-nitrobenzoic acid
Welcome to the Technical Support Center for the synthesis of 2,5-Difluoro-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming challenges related to regioselectivity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Overcoming Regioselectivity Issues
The primary challenge in synthesizing this compound via electrophilic aromatic substitution is controlling the position of the incoming nitro group. The starting material, 2,5-difluorobenzoic acid, possesses three substituents that influence the regiochemical outcome of the nitration reaction.
Understanding the Directing Effects
The regioselectivity of the nitration of 2,5-difluorobenzoic acid is governed by the electronic effects of the two fluorine atoms and the carboxylic acid group.
-
Fluorine (-F): Fluorine is an ortho-, para-directing group. Although it is an electronegative atom that deactivates the ring towards electrophilic attack through a strong -I (inductive) effect, it can donate a lone pair of electrons through a +M (mesomeric) effect, which directs incoming electrophiles to the ortho and para positions.[1]
-
Carboxylic Acid (-COOH): The carboxylic acid group is a meta-directing and strongly deactivating group.[2] It withdraws electron density from the aromatic ring through both inductive (-I) and mesomeric (-M) effects, making the ring less reactive and directing the incoming electrophile to the meta position.
In 2,5-difluorobenzoic acid, the positions on the aromatic ring are influenced by these competing effects.
Q1: I performed a nitration reaction on 2,5-difluorobenzoic acid and my analysis shows a mixture of products. What are the likely isomeric byproducts?
A1: The nitration of 2,5-difluorobenzoic acid is expected to yield a mixture of isomers due to the directing effects of the substituents. The three possible regioisomers are:
-
This compound (Desired Product): Nitration at the C3 position is directed meta to the carboxylic acid group and ortho to the fluorine at C2.
-
2,5-Difluoro-4-nitrobenzoic acid (Isomeric Byproduct): Nitration at the C4 position is directed para to the fluorine at C2 and meta to the fluorine at C5.
-
2,5-Difluoro-6-nitrobenzoic acid (Isomeric Byproduct): Nitration at the C6 position is directed ortho to the carboxylic acid group and ortho to the fluorine at C5.
The formation of these isomers is a direct consequence of the interplay between the directing effects of the fluoro and carboxyl groups.
Logical Relationship of Directing Effects
References
Technical Support Center: Purification of 2,5-Difluoro-3-nitrobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of 2,5-Difluoro-3-nitrobenzoic acid (CAS No. 116465-48-6). We will move beyond simple procedural lists to explain the underlying principles of purification, enabling you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling this compound.
Q1: What are the most common impurities I should expect in my crude this compound? A1: The impurity profile depends heavily on the synthetic route. Common impurities often include regioisomers from the nitration step, unreacted starting materials, and byproducts from oxidation reactions, which are often used to form the carboxylic acid group.[1][2] For instance, if synthesizing from a toluene derivative, you might find residual benzaldehyde intermediates.[1]
Q2: My "purified" product is still a pale yellow powder. Is this normal? A2: Yes, this compound is often described as a white to light yellow crystalline solid.[3] A pale yellow hue is not necessarily indicative of impurity. However, if the color is dark yellow, brown, or accompanied by a broad melting point range, further purification is warranted. Highly colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[4]
Q3: What is the single most important analytical technique to assess the purity of my final product? A3: While techniques like HPLC are excellent for quantitative purity analysis (typically aiming for ≥98.0%), the measurement of the melting point is the most rapid and accessible method to qualitatively assess purity in a typical organic synthesis lab.[5] A sharp melting point that matches the literature value (e.g., 147-148°C) is a strong indicator of high purity.[3] Conversely, a depressed and broad melting point range suggests the presence of impurities.[4]
Q4: How should I properly store the purified compound? A4: To maintain its integrity, this compound should be stored in a cool, well-ventilated area in a tightly sealed container.[3] This prevents degradation from moisture and heat, ensuring its stability over time.
Part 2: Purification Workflow & Troubleshooting Guide
This section provides a visual workflow for purification decisions and a detailed troubleshooting guide for specific issues you may encounter.
General Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: General decision workflow for purifying this compound.
Troubleshooting Common Purification Problems
This guide uses a question-and-answer format to directly address specific experimental failures.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
-
What is happening? "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure product, or the solution is too highly supersaturated.[4] The oil is an impure, supercooled liquid melt of your compound.
-
How do I fix it?
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives molecules time to orient themselves into a crystal lattice.
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of pure product.[4]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent or solvent system with a lower boiling point.
-
Problem 2: I have very low recovery after recrystallization.
-
What is happening? Low recovery is one of the most common issues and can stem from several procedural errors.
-
How do I fix it?
-
Using Too Much Solvent: This is the most frequent cause. The goal is to create a saturated solution at high temperature, not a dilute one. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[4] If you've already added too much, you can carefully evaporate some of the solvent to increase the concentration before cooling.
-
Cooling Too Rapidly: Crash cooling in an ice bath immediately after heating can trap impurities and prevent complete crystallization. Solution: Always allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[4]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Solution: Use a stemless funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent, and keep the solution at or near its boiling point during the transfer.[4]
-
Product Solubility: Your product may have significant solubility in the solvent even at low temperatures. Solution: Ensure you are cooling the solution thoroughly in an ice bath. If recovery is still low, consider a different solvent in which your product is less soluble at cold temperatures.
-
Problem 3: The melting point of my product is still broad and/or low after one purification.
-
What is happening? A broad or depressed melting point is a classic sign of residual impurities.[4] Your first purification attempt did not successfully remove all of them.
-
How do I fix it?
-
Repeat the Purification: Simply perform a second recrystallization. Often, one pass is not enough to achieve high purity, especially if the initial crude product was very impure.
-
Re-evaluate Your Method: If a second recrystallization doesn't help, the impurities likely have very similar solubility properties to your product. In this case, an alternative technique is required. Column chromatography is excellent for separating compounds with similar polarities, such as regioisomers.[6]
-
Consider Acid-Base Extraction: If you suspect neutral or basic impurities, an acid-base extraction can be a highly effective preliminary purification step before recrystallization. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified benzoic acid.[7]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for standard purification techniques. Safety Note: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying this compound, provided a suitable solvent is identified.
1. Solvent Selection (The Critical First Step):
-
The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.
-
Conduct small-scale solubility tests with potential solvents. Given the molecule's structure, good candidates include:
- Ethanol/Water or Methanol/Water mixtures
- Ethyl Acetate
- Toluene
-
The solubility of similar nitrobenzoic acids increases with temperature in solvents like ethanol, methanol, and ethyl acetate, making them good starting points.[8]
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. This allows for precise control of the saturation point by adding water as the anti-solvent.[4] |
| Ethyl Acetate/Hexanes | A less polar system. The compound should be soluble in hot ethyl acetate; hexanes can be added as the anti-solvent to induce precipitation. |
| Toluene | A non-polar aromatic solvent. May be effective if impurities are highly polar. A patent for a similar compound mentions recrystallization from toluene.[9] |
2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol). Heat the mixture to boiling (using a steam bath or hot plate with a stir bar). Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
-
Analysis: Characterize the product by measuring its melting point and comparing it to the literature value.
Protocol 2: Column Chromatography
This technique is ideal for separating compounds with similar polarities, such as regioisomers, that are difficult to remove by recrystallization.
1. Preparation:
-
Adsorbent: Select silica gel as the stationary phase.
-
Solvent System (Mobile Phase): Identify a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a system that gives your desired product an Rf value of approximately 0.3-0.4. A common starting point for acidic compounds is a mixture of a non-polar solvent and a more polar one, with a small amount of acid.
- Example systems: Hexanes/Ethyl Acetate (e.g., 7:3 or 1:1) with 0.5-1% acetic acid. The acetic acid helps to prevent the benzoic acid from "tailing" on the silica gel. 2. Step-by-Step Procedure:
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under high vacuum and confirm its purity via melting point analysis.
References
- 1. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 7. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
managing side reactions in the synthesis of 2,5-Difluoro-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2,5-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we emphasize not just the procedural steps but the underlying chemical principles to empower you to manage and mitigate side reactions effectively.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. The primary and most direct route involves the electrophilic nitration of 2,5-difluorobenzoic acid. While seemingly straightforward, this reaction is nuanced due to the electronic effects of the fluorine and carboxylic acid substituents on the benzene ring. Both groups are deactivating, making the aromatic ring less susceptible to electrophilic attack and requiring carefully controlled, often forcing, reaction conditions.[1] These conditions, however, can pave the way for several side reactions, complicating purification and reducing overall yield.
This guide will focus on the common challenges encountered during the nitration of 2,5-difluorobenzoic acid and provide actionable solutions.
II. Troubleshooting Guide: Managing Side Reactions
This section addresses specific issues that may arise during the synthesis, offering explanations for their occurrence and strategies for their resolution.
Issue 1: Incomplete or No Reaction
Symptoms:
-
Low consumption of the starting material (2,5-difluorobenzoic acid) as monitored by TLC or LC-MS.
-
Recovery of a significant amount of starting material after workup.
Root Cause Analysis: The two fluorine atoms and the carboxylic acid group are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[1] Insufficiently strong nitrating conditions will fail to overcome this deactivation.
Solutions:
-
Increase Nitrating Agent Concentration: A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used.[2] Increasing the mole ratio of nitric acid may be necessary.
-
Elevate Reaction Temperature: While low temperatures are generally recommended to control regioselectivity and prevent side reactions, a carefully controlled increase in temperature can provide the necessary activation energy.[3] Monitor the reaction closely to avoid the formation of unwanted byproducts.
-
Alternative Nitrating Agents: For highly deactivated substrates, stronger nitrating agents can be employed. A mixture of fuming nitric acid and sulfuric acid, or the use of oleum (fuming sulfuric acid) can enhance the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4] Another approach involves using trifluoromethanesulfonic acid (HOTf) as a catalyst with nitric acid, which has been shown to be effective for electron-deficient aromatic systems.[5]
Issue 2: Formation of Multiple Nitro Isomers
Symptoms:
-
Presence of multiple spots on TLC or peaks in LC-MS corresponding to dinitro- or other nitro-isomers of the product.
-
Difficulty in purifying the desired this compound.
Root Cause Analysis: The directing effects of the substituents on the benzene ring determine the position of nitration. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. In 2,5-difluorobenzoic acid, the positions are:
-
Position 3: ortho to the C2-F and meta to the C5-F and the carboxylic acid.
-
Position 4: para to the C1-COOH and ortho to the C5-F.
-
Position 6: ortho to the C1-COOH and ortho to the C5-F.
While the desired product is the 3-nitro isomer, nitration can also occur at other positions, particularly under harsh conditions. Over-nitration to form dinitro compounds can also occur if the reaction is not carefully controlled.[6]
Solutions:
-
Strict Temperature Control: Maintaining a low reaction temperature (typically 0-10 °C) is crucial to favor the formation of the thermodynamically controlled product and minimize the formation of kinetic byproducts.[7][8]
-
Slow, Controlled Addition of Nitrating Agent: The nitrating mixture should be added dropwise to the solution of 2,5-difluorobenzoic acid in sulfuric acid. This maintains a low instantaneous concentration of the nitrating agent, reducing the likelihood of over-nitration.
-
Monitoring Reaction Progress: Regularly monitor the reaction by TLC or LC-MS. Once the starting material is consumed to the desired level, the reaction should be promptly quenched to prevent the formation of further nitrated byproducts.
Issue 3: Degradation or Decarboxylation of the Product
Symptoms:
-
Low yield of the desired product.
-
Presence of byproducts such as 1,4-difluoro-2-nitrobenzene.
-
Evolution of gas (CO₂) during the reaction.
Root Cause Analysis: The combination of strong acids and elevated temperatures can lead to the degradation of the starting material or the product. Aromatic carboxylic acids can undergo decarboxylation under harsh acidic conditions, although this is less common for benzoic acids unless there are strongly activating groups present. However, the presence of multiple electron-withdrawing groups can destabilize the molecule at higher temperatures.
Solutions:
-
Optimize Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. The goal is to find the minimum temperature and time required for complete conversion of the starting material.
-
Careful Workup Procedure: Quenching the reaction by pouring the acidic mixture onto ice is a standard and effective method to rapidly dilute the acid and dissipate heat, minimizing degradation.[7]
Issue 4: Difficulty in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or a sticky solid.
-
The crude product is highly impure, making crystallization difficult.
Root Cause Analysis: The presence of isomeric byproducts and unreacted starting material can interfere with the crystallization of the desired this compound. The product itself has a specific solubility profile that needs to be considered.
Solutions:
-
Effective Quenching and Precipitation: Pouring the reaction mixture onto a large volume of ice-water ensures rapid precipitation of the product while keeping impurities in solution.
-
Recrystallization: This is a critical step for obtaining a pure product. A suitable solvent system needs to be identified. For similar compounds, recrystallization from aqueous solutions or solvent mixtures like acetonitrile/water has been reported to be effective.[7]
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography using silica gel can be employed to separate the isomers.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for this synthesis?
A1: The most common and cost-effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The ratio of these acids should be optimized for the specific scale of the reaction. For particularly stubborn reactions, fuming nitric acid or the addition of oleum can be considered, but with increased safety precautions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with a UV lamp will allow for visualization of the aromatic compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: What are the key safety precautions I should take during this synthesis?
A3: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating agent is exothermic and should be done slowly with efficient cooling to prevent the reaction from running away. Always add acid to water, not the other way around, during workup.
Q4: My final product is a brownish color. How can I decolorize it?
A4: A brownish color often indicates the presence of nitrated impurities or degradation products.[9] A thorough recrystallization is the most effective method for purification and decolorization. Sometimes, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.
Q5: Can I use a different starting material to synthesize this compound?
A5: While direct nitration of 2,5-difluorobenzoic acid is the most common route, other synthetic pathways exist. For instance, starting from a pre-nitrated and fluorinated toluene derivative followed by oxidation of the methyl group is a possibility.[10] However, these multi-step syntheses can be more complex and may have their own set of challenges.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 molar equivalents) to 0 °C in an ice-salt bath.
-
Slowly add 2,5-difluorobenzoic acid (1 molar equivalent) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 molar equivalents) to concentrated sulfuric acid (e.g., 2 molar equivalents) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,5-difluorobenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.[8]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a suitable solvent or solvent mixture (e.g., an ethanol/water or acetonitrile/water mixture).
-
Heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Visualizing the Reaction and Side Products
Diagram 1: Synthesis Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Diagram 2: Troubleshooting Logic Flow
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. prepchem.com [prepchem.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimizing Coupling Reactions with 2,5-Difluoro-3-nitrobenzoic Acid
Welcome to the technical support center for optimizing reaction conditions for coupling with 2,5-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile but challenging reagent. Here, we will address common issues, provide detailed troubleshooting strategies, and explain the chemical principles behind our recommendations.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its fluorine and nitro substituents.[1] However, these same groups present specific challenges in amide coupling reactions. The strong electron-withdrawing nature of the nitro group and the fluorine atoms deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack. Furthermore, the ortho-fluoro substituent can introduce steric hindrance. This guide will help you navigate these challenges to achieve high-yield, clean coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Setup & Reagent Selection
Q1: My coupling reaction with this compound is sluggish or failing. What is the likely cause?
A1: The primary culprit is often insufficient activation of the carboxylic acid due to its electron-deficient nature. Standard coupling conditions that work for electron-rich or neutral benzoic acids may not be potent enough. You may also be facing challenges with the nucleophilicity of your amine coupling partner, especially if it is also electron-deficient.[2][3]
Troubleshooting Steps:
-
Choose a High-Activity Coupling Reagent: For this substrate, stronger coupling reagents are recommended. Urionium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than carbodiimides like EDC alone.[2][4][5] HATU is often preferred as it can be more efficient for sterically hindered and electron-deficient systems.[3][6]
-
Include an Additive: If using a carbodiimide like EDC, the inclusion of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is crucial to form a more reactive activated ester and minimize side reactions.[7] For particularly challenging couplings, HOAt (1-Hydroxy-7-azabenzotriazole), the additive incorporated into HATU, is superior to HOBt.
-
Optimize the Base: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. DIPEA (N,N-Diisopropylethylamine) is a common choice.[8] Ensure you are using at least 2 equivalents, one for the carboxylic acid and one to neutralize the hexafluorophosphate salt of the uronium reagent. For very challenging couplings with weakly nucleophilic amines, a stronger base like DBU could be considered, but with caution to avoid side reactions.
Q2: Which coupling reagent is the best choice for this compound?
A2: While there is no single "best" reagent for all scenarios, a good starting point for this challenging substrate is HATU . Its mechanism involves the formation of a highly reactive OAt-active ester, which is very effective at acylating even weakly nucleophilic amines.[5]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Common Additive | Key Considerations |
| EDC | Carbodiimide | Moderate | HOBt or OxymaPure® | Water-soluble byproducts are easily removed during workup.[9][10] Often insufficient for this substrate without an additive. |
| DCC | Carbodiimide | Moderate | HOBt | Forms a dicyclohexylurea (DCU) precipitate that can be difficult to remove. |
| HATU | Urionium/Aminium | High | None (contains HOAt) | Excellent for electron-deficient and sterically hindered substrates.[4][5] Can lead to guanylation of the amine as a side reaction under certain conditions.[4] |
| HBTU | Urionium/Aminium | High | HOBt | A common and effective reagent, though generally considered slightly less reactive than HATU for difficult couplings. |
| T3P® | Phosphonic Anhydride | High | Pyridine or DIPEA | Byproducts are water-soluble, leading to an easy workup. Known for low epimerization.[11] |
Q3: What is the optimal solvent and temperature for this coupling reaction?
A3:
-
Solvent: Anhydrous polar aprotic solvents are the best choice. DMF (N,N-Dimethylformamide) is the most common and effective solvent for these types of reactions as it effectively dissolves the reactants and intermediates.[12] Acetonitrile (ACN) or Dichloromethane (DCM) can also be used, but solubility may be an issue.[2][3]
-
Temperature: Start the reaction at 0 °C during the addition of the coupling reagent to control the initial exothermic reaction, then allow it to warm to room temperature.[10] For particularly unreactive coupling partners, gentle heating (40-50 °C) may be necessary, but this should be done with caution as it can increase the rate of side reactions and epimerization if a chiral amine is used.
Experimental Protocol: General Procedure for HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.5-3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1-1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5-3.0 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[12]
Section 2: Reaction Monitoring, Workup, and Purification
Q4: How can I effectively monitor the progress of my reaction?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction. Use a solvent system that gives good separation between the starting acid, the amine, and the product. The product amide will typically have an Rf value intermediate between the polar starting acid and the (often less polar) amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It will allow you to track the disappearance of starting materials and the appearance of the product, confirming its identity by mass.[13][14]
Q5: My reaction has gone to completion, but I am having trouble with the workup and purification. What is the best procedure?
A5: The workup aims to remove the DMF, excess reagents, and water-soluble byproducts.
Standard Workup Protocol:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
5% aqueous HCl or 1M HCl to remove excess amine and DIPEA.
-
Saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid and HOBt/HOAt.
-
Water and then saturated aqueous brine to remove residual salts and DMF.[12]
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[12] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Purification:
-
Issue: The product is difficult to separate from the HOBt/HOAt byproduct.
-
Solution: Ensure the NaHCO₃ wash is thorough. If the problem persists, consider using a different coupling reagent like T3P®, whose byproducts are more easily removed with aqueous washes.
-
Issue: The product seems to be hydrolyzing back to the starting acid on the silica gel column.
-
Solution: This can happen if the amide is particularly labile or if the silica is acidic. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
Visualization of Key Processes
HATU Coupling Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
troubleshooting failed reactions involving 2,5-Difluoro-3-nitrobenzoic acid
Welcome to the technical support center for 2,5-Difluoro-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure your reactions are successful.
Core Concepts: Understanding this compound
This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1][2] Its utility stems from a unique combination of functional groups: a carboxylic acid for amide coupling and other derivatizations, a nitro group that strongly activates the aromatic ring, and two fluorine atoms that can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3]
However, the very features that make this molecule reactive also present specific challenges. The strong electron-withdrawing nature of the nitro and fluoro groups significantly increases the acidity of the carboxylic acid and activates the ring for nucleophilic attack.[4] Understanding this electronic interplay is crucial for troubleshooting.
Key Reactivity Profile
The diagram below illustrates the primary reactive sites and the electronic influences of the substituents on the aromatic ring.
Caption: Reactivity overview of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for proper handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₄ | [1][5] |
| Molecular Weight | 203.10 g/mol | [1][5] |
| Appearance | White to light yellow or pale cream powder/crystal | [1][6] |
| Melting Point | 101 - 105 °C | [1] |
| pKa | ~3.47 (for 3-nitrobenzoic acid, expect similar or lower) | [4] |
| Solubility | Slightly soluble in water; soluble in oxygenated and chlorinated solvents | [4][7][8][9] |
| Storage | Store in a cool, dry, well-ventilated place (2 - 8 °C recommended) | [1][10] |
Troubleshooting Failed Reactions: A Q&A Guide
This section addresses common failures encountered when using this compound. The troubleshooting workflow below provides a general framework for diagnosing issues.
Caption: General workflow for troubleshooting failed reactions.
Category 1: Nucleophilic Aromatic Substitution (SNAr) Failures
SNAr is a primary application of this reagent, where a nucleophile displaces one of the fluorine atoms. The nitro group is essential for this reaction, as it stabilizes the negatively charged intermediate (Meisenheimer complex).[11][12][13]
Question: My SNAr reaction with an amine/thiol/alkoxide is not proceeding. I'm recovering only my starting material. What went wrong?
Answer: This is a common issue that typically points to insufficient activation or incorrect reaction conditions. Let's break down the potential causes:
-
Insufficient Base or Incorrect Choice of Base:
-
Causality: The carboxylic acid on your starting material is highly acidic due to the electron-withdrawing groups.[4] It will readily neutralize your nucleophile or the base catalyst, shutting down the reaction. You must use at least two equivalents of base: one to deprotonate the carboxylic acid and one to facilitate the SNAr reaction (either by deprotonating the nucleophile or acting as an HCl scavenger).
-
Protocol:
-
Ensure you are using a non-nucleophilic, sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA).
-
Use a minimum of 2.2 equivalents of base. Consider adding the base and starting material to the solvent first, stirring for 15-30 minutes, and then adding your nucleophile.
-
-
-
Inappropriate Solvent:
-
Causality: SNAr reactions proceed best in polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile). These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and more reactive. Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its reactivity.
-
Protocol:
-
Ensure your solvent is polar aprotic and anhydrous.
-
If solubility is an issue, DMSO is an excellent choice for these reactions.[14]
-
-
-
Low Reaction Temperature:
-
Causality: While the ring is activated, SNAr reactions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient for many nucleophiles.
-
Protocol:
-
Start by heating the reaction to 60-80 °C.
-
If the reaction is still slow, you can cautiously increase the temperature to 100-120 °C, monitoring for decomposition by TLC or LCMS.
-
-
Question: My SNAr reaction is giving me a complex mixture of products, or a product where the nitro group has been displaced. Why?
Answer: This suggests either side reactions or unexpected reactivity.
-
Competitive Nitro Group Displacement:
-
Causality: While fluorine is typically the better leaving group in SNAr, under certain conditions (very strong, hard nucleophiles and high temperatures), the nitro group can also be displaced.[15] This is less common but possible.
-
Protocol:
-
Lower the reaction temperature.
-
Consider using a milder base or a softer nucleophile.
-
Analyze the byproducts carefully to confirm the structure. If you see a product lacking the nitro group, this is a likely cause.
-
-
-
Decomposition:
-
Causality: Nitroaromatic compounds can be unstable at high temperatures, especially in the presence of a strong base. This can lead to decomposition and complex product mixtures.
-
Protocol:
-
Run the reaction at the lowest effective temperature.
-
Ensure your reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
-
Category 2: Amide Coupling Failures
Question: I am trying to form an amide with an amine, but the reaction is failing or giving very low yields. What is the problem?
Answer: Amide coupling with this substrate requires careful selection of reagents due to the molecule's acidity.
-
Inadequate Activation of the Carboxylic Acid:
-
Causality: The direct reaction between a carboxylic acid and an amine is generally unfavorable without an activating agent. The high acidity of this compound will simply form a stable ammonium carboxylate salt with the amine.
-
Protocol:
-
Use a standard peptide coupling agent. Good choices include HATU, HBTU, or EDC/HOBt.
-
Step-by-Step Activation Protocol: a. Dissolve the this compound and the coupling agent (e.g., 1.1 eq of HATU) in an anhydrous aprotic solvent (DMF, DCM). b. Add a non-nucleophilic base (e.g., 2.2 eq of DIPEA or 2,4,6-collidine) and stir for 15-20 minutes to form the activated ester. c. Add the amine (1.0 eq) to the pre-activated mixture. d. Let the reaction stir at room temperature and monitor by TLC or LCMS.
-
-
-
Steric Hindrance:
-
Causality: The fluorine atom ortho to the carboxylic acid can create some steric hindrance, potentially slowing the reaction with bulky amines.
-
Protocol:
-
If using a hindered amine, consider a more powerful activating agent like HATU.
-
Slightly elevated temperatures (40-50 °C) may be required, but monitor for side reactions.
-
-
Category 3: Nitro Group Reduction Failures
Question: I am trying to reduce the nitro group to an amine, but I am getting de-fluorination or other side products.
Answer: The reduction of the nitro group in the presence of aryl fluorides requires selective reagents. Catalytic hydrogenation, a common method, can be problematic.
-
Incompatible Reducing Agent:
-
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause hydrodehalogenation (loss of F, Cl, Br, I) on aromatic rings.[16] This will lead to a mixture of de-fluorinated products.
-
Protocol:
-
Avoid Pd/C.
-
Method 1 (Metal/Acid): Use iron powder (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl, acetic acid). These conditions are generally chemoselective for the nitro group reduction.[16][17]
-
Method 2 (Alternative Hydrogenation): If hydrogenation is necessary, Raney Nickel is often a better choice as it is less prone to causing dehalogenation of aryl halides.[16]
-
Method 3 (Transfer Hydrogenation): Using a hydrogen source like ammonium formate with a catalyst can sometimes offer better selectivity.
-
-
Question: My nitro reduction is incomplete, and I recover a significant amount of starting material.
Answer: This usually points to an issue with the reagent stoichiometry or reaction conditions.
-
Insufficient Reducing Agent:
-
Causality: The reduction of a nitro group to an amine is a six-electron process and requires a substantial stoichiometric excess of the reducing metal (like Fe or Zn).
-
Protocol:
-
Use a large excess of the metal powder (e.g., 5-10 equivalents of Fe).
-
Ensure the metal is finely powdered and activated if necessary (e.g., by washing with dilute HCl) to remove any passivating oxide layer.
-
-
-
Poor Solubility:
-
Causality: The starting material or intermediates may have poor solubility in the reaction medium, preventing the reaction from going to completion.
-
Protocol:
-
When using metal/acid, a co-solvent like ethanol or methanol with water can improve solubility.
-
Ensure vigorous stirring to keep the heterogeneous mixture well-suspended.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I perform SNAr on this molecule after reducing the nitro group? A: No. The nitro group is essential for activating the ring towards nucleophilic aromatic substitution. Once it is reduced to an amino group (-NH₂), the ring becomes electron-rich and is deactivated for SNAr. In fact, the amino group is a strong activating group for electrophilic aromatic substitution.[17]
Q2: Which fluorine is more likely to be displaced in an SNAr reaction? A: The fluorine at the C-5 position is para to the electron-withdrawing nitro group. The fluorine at the C-2 position is ortho to the nitro group. Both positions provide resonance stabilization for the Meisenheimer intermediate.[11][13] In many cases, a mixture of products may result, or selectivity might be governed by the steric bulk of the incoming nucleophile. Typically, the para position is slightly more favored electronically if sterics are not a factor.
Q3: Is decarboxylation a risk with this molecule? A: Decarboxylation of aromatic carboxylic acids typically requires harsh conditions, such as very high heat, often in the presence of a catalyst like copper.[14][18] Under the standard conditions for SNAr, amide coupling, or nitro reduction (typically <150 °C), decarboxylation is not a significant concern.
Q4: What are the primary safety concerns with this compound? A: It is classified as a skin and eye irritant.[19] As with all nitroaromatic compounds, there is a potential for more severe hazards, and it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[20] Always consult the Safety Data Sheet (SDS) before use.[19]
Q5: What are the best analytical techniques to monitor reactions with this compound? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more detailed analysis of reaction progress and purity, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[21][22] ¹H and ¹⁹F NMR are invaluable for structural confirmation of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Difluoro-4-nitrobenzoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. researchgate.net [researchgate.net]
analytical methods for determining the purity of 2,5-Difluoro-3-nitrobenzoic acid
Welcome to the dedicated technical support resource for the analytical determination of 2,5-Difluoro-3-nitrobenzoic acid purity. This guide is designed for researchers, analytical chemists, and quality control professionals who require robust and reliable methods for assessing the purity of this critical chemical intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The most common and effective methods for purity determination of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) can provide useful information about functional groups and potential contaminants.
Q2: What are the expected impurities in this compound?
Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include regioisomers (such as other difluoro-nitrobenzoic acid isomers), incompletely nitrated precursors (e.g., 2,5-difluorobenzoic acid), or residual solvents from the synthesis and purification process.
Q3: My HPLC chromatogram shows a broad peak for the main component. What could be the cause?
A broad peak in HPLC can indicate several issues. It could be due to column degradation, a poorly optimized mobile phase, or interactions between the analyte and the stationary phase. For an acidic compound like this compound, it is crucial to control the pH of the mobile phase to ensure consistent ionization and sharp peaks.
Q4: I am having difficulty achieving good separation between the main peak and a closely eluting impurity. What can I do?
To improve separation, you can try several approaches. Modifying the mobile phase composition, for instance, by adjusting the organic solvent to aqueous buffer ratio or changing the type of organic modifier (e.g., from acetonitrile to methanol), can alter selectivity. You can also try adjusting the pH of the mobile phase or using a different column with a different stationary phase chemistry. A shallower gradient or an isocratic hold at a specific solvent composition might also enhance resolution.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause: Secondary interactions between the acidic analyte and the silica backbone of the C18 column.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Add a small amount of a weak acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v), to the mobile phase. This will suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Issue 2: Inconsistent Retention Times
-
Cause: Fluctuations in mobile phase composition, temperature, or pump performance.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.
-
System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Pump Maintenance: Check the pump for leaks and ensure the check valves are functioning correctly.
-
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard method for the purity analysis of this compound using a C18 column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the sample solution at a similar concentration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity of the sample using the area percent method.
-
Visualizing the HPLC Troubleshooting Workflow
Caption: A troubleshooting workflow for common HPLC issues encountered during the analysis of this compound.
dealing with impurities in commercial 2,5-Difluoro-3-nitrobenzoic acid
Welcome to the technical support guide for 2,5-Difluoro-3-nitrobenzoic acid (CAS No. 741721-49-3). This resource is designed for researchers, chemists, and drug development professionals to identify, understand, and resolve issues related to impurities in commercial batches of this critical reagent. As a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmaceuticals, its purity is paramount for reproducible and successful outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: My initial analysis (¹H NMR, HPLC) of a new bottle of this compound shows several unexpected signals. What are the likely impurities?
A: Commercial this compound is typically synthesized via nitration of a 2,5-difluorobenzoyl derivative. Impurities can arise from several sources during the synthesis and workup process. The most common culprits are positional isomers, unreacted starting materials, and intermediates.
-
Positional Isomers: During the nitration of the aromatic ring, the nitro group can be directed to other positions, leading to isomeric impurities that are often difficult to separate due to their similar physicochemical properties.
-
Precursors & Intermediates: Incomplete oxidation or nitration can leave residual starting materials or reaction intermediates in the final product.
-
Side-Reaction Products: Over-nitration can lead to dinitro-species, while harsh reaction conditions might cause decomposition or side reactions.
-
Inorganic Salts: Residual acids (H₂SO₄, HNO₃) or salts from the workup and neutralization steps can also be present.
Here is a summary of potential impurities and their origins:
| Impurity Type | Specific Example(s) | Likely Origin | Analytical Signature |
| Positional Isomers | 2,5-Difluoro-4-nitrobenzoic acid2,5-Difluoro-6-nitrobenzoic acid | Non-regioselective nitration of the benzene ring. | Similar mass in LC-MS; distinct aromatic patterns in ¹H NMR and different retention times in HPLC. |
| Starting Materials | 2,5-Difluorobenzoic acid | Incomplete nitration. | Absence of the nitro group signal; distinct chemical shifts and retention time. |
| Intermediates | 2,5-Difluoro-3-nitrobenzaldehyde | Incomplete oxidation of a toluene precursor.[2] | Presence of an aldehyde proton signal (~10 ppm) in ¹H NMR. |
| Inorganic Impurities | Residual H₂SO₄, Na₂SO₄ | Acid catalysts from nitration and salts from workup. | Typically non-volatile and may not appear in GC/LC-MS but can affect pH and reactivity. May be visible in ¹H NMR as a broad water peak shift. |
Q2: How can I definitively identify and quantify these impurities?
A: A multi-pronged analytical approach is recommended for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the main component and its organic impurities. Use a C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile. A photodiode array (PDA) detector will help distinguish between isomers, which should have similar UV-Vis spectra. Quantification is achieved by comparing peak areas against a certified reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities. The mass-to-charge ratio (m/z) can confirm the molecular weight of an impurity. Positional isomers will have the same molecular weight as the product but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools.
-
¹H NMR: Provides a profile of all proton-containing species. Isomers will show different coupling patterns and chemical shifts in the aromatic region. The integration of signals can be used for relative quantification if the peaks are well-resolved.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. Each fluorine-containing species will give a distinct signal, making it easy to spot isomeric impurities or fluorine-containing starting materials.
-
-
Melting Point Analysis: A broad or depressed melting range compared to the literature value is a strong indicator of impurity. While the melting point for the 2,5-difluoro-4-nitro isomer is reported as 147-148°C, a pure sample of this compound should have a sharp, defined melting point.[3]
Q3: My subsequent reaction is an amide coupling. How might these impurities affect my results?
A: Impurities can have a significant, detrimental impact on amide coupling reactions, which are sensitive to stoichiometry and contaminants.
-
Isomeric Acids: Any isomeric nitrobenzoic acids present will compete with your desired reagent in the coupling reaction. This leads to the formation of isomeric amide products, which are often extremely difficult to separate from your target molecule, reducing the effective yield and complicating downstream purification.
-
Non-acidic Impurities: These will not react but effectively lower the concentration of your starting material. This disrupts the stoichiometry of your reaction, potentially leading to lower conversion rates.
-
Residual Acids/Bases: Inorganic impurities can neutralize the bases (e.g., DIPEA, triethylamine) used in coupling reactions or interfere with the activation of the carboxylic acid (e.g., with HATU, HOBt), preventing the reaction from proceeding efficiently.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A: To maintain its integrity, the compound should be stored in a cool, well-ventilated, and dry environment.[3] Keep the container tightly sealed to protect it from moisture. Nitroaromatic compounds can be sensitive to light, so storing them in an amber or opaque container is also advisable.
Troubleshooting & Purification Guide
This section provides a systematic approach to identifying and resolving purity issues.
Visual Workflow for Impurity Identification & Resolution
The following workflow illustrates the logical steps from initial analysis to obtaining a purified product ready for use.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Difluoro-3-nitrobenzoic Acid and 2,5-Difluoro-4-nitrobenzoic Acid in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical intermediates, halogenated and nitrated aromatic compounds are of particular interest due to their versatile reactivity. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2,5-Difluoro-3-nitrobenzoic acid and 2,5-Difluoro-4-nitrobenzoic acid, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions.
Structural and Electronic Analysis: The Foundation of Differential Reactivity
The reactivity of an aromatic compound in SNAr reactions is fundamentally governed by the electronic and steric environment of the aromatic ring. In this compound and 2,5-Difluoro-4-nitrobenzoic acid, the substituents—two fluorine atoms, a nitro group, and a carboxylic acid group—play a crucial role in dictating the susceptibility of the C-F bonds to nucleophilic attack.
Both fluorine and the nitro group are potent electron-withdrawing groups through inductive effects, a consequence of their high electronegativity. The nitro group, in addition, exerts a strong electron-withdrawing resonance effect. The carboxylic acid group is also electron-withdrawing, primarily through its inductive effect. This collective electron withdrawal depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.[1][2]
The key to understanding the differential reactivity of these two isomers lies in the relative positions of these activating groups to the fluorine atoms, which act as the leaving groups in SNAr reactions.
-
This compound: In this isomer, the nitro group is situated meta to both fluorine atoms. The carboxylic acid is ortho to one fluorine and meta to the other.
-
2,5-Difluoro-4-nitrobenzoic acid: Here, the nitro group is positioned para to one fluorine atom (at C-5) and meta to the other (at C-2). The carboxylic acid is ortho to the fluorine at C-2 and meta to the fluorine at C-5.
The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups stabilize the Meisenheimer complex, particularly when they are positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the electron-withdrawing group through resonance.[1][3]
In the case of 2,5-Difluoro-4-nitrobenzoic acid , a nucleophilic attack at C-5 would place the negative charge in a position where it can be effectively delocalized onto the para nitro group through resonance. This significant stabilization of the Meisenheimer complex is expected to lower the activation energy of the reaction, thereby increasing the reactivity of the fluorine atom at C-5. The fluorine at C-2 is less activated, as the nitro group is meta to it.
For This compound , the nitro group is meta to both fluorine atoms. Consequently, it cannot stabilize the Meisenheimer complex through resonance, relying solely on its inductive effect. While still a potent activating group, the lack of resonance stabilization suggests that the fluorine atoms in this isomer will be less reactive towards nucleophilic substitution compared to the C-5 fluorine of its 4-nitro counterpart.
Furthermore, the "ortho effect" can influence the acidity of the carboxylic acid group. An ortho substituent can cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring, which can increase its acidity.[4] This effect is more pronounced in the this compound where the carboxylic acid is ortho to a fluorine atom.
Predicted Reactivity in Nucleophilic Aromatic Substitution
Based on the principles of SNAr, we can predict the relative reactivity of the two isomers.
| Feature | This compound | 2,5-Difluoro-4-nitrobenzoic acid |
| Position of Nitro Group | meta to both F atoms | para to C-5 F, meta to C-2 F |
| Resonance Stabilization of Meisenheimer Complex | Not possible for either F | Strong stabilization for attack at C-5 |
| Predicted Major Site of Substitution | C-2 or C-5 | C-5 |
| Predicted Relative Reactivity | Lower | Higher (specifically at C-5) |
This prediction is rooted in the established mechanism of SNAr, where resonance stabilization by ortho or para electron-withdrawing groups is a dominant factor in accelerating the reaction.[1][3]
Experimental Design for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, a series of comparative experiments can be designed. A common approach is to react each isomer with a nucleophile under identical conditions and monitor the reaction progress.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 2,5-Difluoro-4-nitrobenzoic acid with a model nucleophile.
Model Reaction:
Caption: General scheme for the SNAr reaction.
Materials:
-
This compound
-
2,5-Difluoro-4-nitrobenzoic acid
-
Morpholine (as the nucleophile)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Triethylamine (base)
-
Internal standard (e.g., undecane) for GC-MS analysis
-
Reaction vials, heating block, GC-MS instrument
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in DMSO.
-
Prepare a 0.1 M stock solution of 2,5-difluoro-4-nitrobenzoic acid in DMSO.
-
Prepare a 0.5 M stock solution of morpholine in DMSO.
-
Prepare a 0.2 M stock solution of triethylamine in DMSO.
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, add the appropriate volumes of the stock solutions to achieve the desired final concentrations (e.g., 0.05 M of the benzoic acid derivative, 0.1 M of morpholine, and 0.1 M of triethylamine).
-
Add a known amount of the internal standard to each vial.
-
Seal the vials and place them in a pre-heated heating block at a constant temperature (e.g., 80 °C).
-
-
Reaction Monitoring:
-
At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analyze the organic layer by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Alternatively, calculate the percentage conversion at each time point to compare the reaction progress.
-
Caption: Experimental workflow for comparative reactivity study.
Concluding Remarks
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of this compound and 2,5-Difluoro-4-nitrobenzoic acid in nucleophilic aromatic substitution reactions. The strategic placement of the strongly electron-withdrawing nitro group para to a fluorine atom in 2,5-Difluoro-4-nitrobenzoic acid is anticipated to render this isomer significantly more reactive at that position compared to its 3-nitro counterpart. While direct comparative experimental data in the literature is scarce, the proposed experimental protocol offers a straightforward and reliable method for validating this prediction. For researchers in synthetic and medicinal chemistry, a thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Difluoro-nitrobenzoic Acid Isomers
For researchers and professionals in drug discovery and development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of successful research. Difluoro-nitrobenzoic acids are a class of compounds frequently employed as key building blocks in the synthesis of high-value molecules, including kinase inhibitors and novel agrochemicals.[1][2][3] The specific arrangement of the fluoro and nitro substituents on the benzoic acid framework dictates the molecule's electronic properties, reactivity, and ultimately, its utility in complex syntheses. Consequently, the unambiguous identification of the correct isomer is paramount.
This guide provides an in-depth comparison of the spectroscopic signatures of various difluoro-nitrobenzoic acid isomers. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR), and Mass Spectrometry (MS) can be synergistically employed for definitive structural elucidation.
The Power of Substituent Effects: A Theoretical Grounding
The differentiation of these isomers hinges on the distinct electronic environments created by the substituents: the strongly electron-withdrawing nitro (-NO₂) and fluorine (-F) groups, and the carboxylic acid (-COOH) group. Their positions on the aromatic ring create a unique electronic fingerprint that is readable by various spectroscopic methods.[4][5]
-
In NMR Spectroscopy , these electronic differences alter the magnetic shielding of each nucleus. Nuclei (¹H, ¹³C, ¹⁹F) near electron-withdrawing groups are "deshielded" and resonate at a higher frequency (downfield shift). Furthermore, spin-spin coupling between nuclei, particularly the through-bond interactions between ¹H-¹⁹F and ¹³C-¹⁹F, provides definitive connectivity information.[6][7]
-
In Vibrational Spectroscopy , the positions of substituents influence the vibrational modes of chemical bonds. The characteristic frequencies of the C=O, N-O, and C-F bonds, along with the substitution pattern information from the C-H out-of-plane bending in the "fingerprint region," allow for clear differentiation.[4]
-
In Mass Spectrometry , while all isomers share the same nominal mass, high-resolution analysis confirms the elemental composition, a critical first step in identification.[8][9]
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy, particularly a combination of ¹H, ¹⁹F, and ¹³C NMR, stands as the most powerful technique for distinguishing difluoro-nitrobenzoic acid isomers. The sensitivity of chemical shifts and coupling constants to the substituent pattern allows for unambiguous assignment.
¹H NMR Analysis
The number of signals, their chemical shifts, and their splitting patterns (multiplicity) in the ¹H NMR spectrum provide the initial clues to the isomeric structure. The electron-withdrawing nature of the fluoro and nitro groups generally pushes the aromatic proton signals downfield.
| Isomer | Aromatic Protons (δ, ppm) | Multiplicity & Coupling (J, Hz) | Data Source Solvent |
| 2,6-Difluoro-3-nitrobenzoic acid | ~8.37, ~7.46 | td, J = 9.2, 5.6 Hz; t, J = 9.2 Hz | DMSO-d6[1] |
| 4,5-Difluoro-2-nitrobenzoic acid | ~8.21-8.17, ~7.17-7.13 | m, m | CDCl₃[8] |
Expertise in Action: For the 2,6-difluoro-3-nitrobenzoic acid isomer, we observe two signals for the two aromatic protons.[1] The proton at C4 is coupled to the adjacent proton at C5 and the fluorine at C6, resulting in a triplet of doublets (td). The proton at C5 is coupled to the proton at C4 and the fluorine at C6, appearing as a triplet (t), though a more complex pattern might be expected due to coupling with the F at C6.[1] This distinct pattern is a direct consequence of the 1,2,3,4-substitution pattern. In contrast, isomers with different substitution patterns will exhibit completely different splitting.
¹⁹F NMR Analysis
Given the presence of fluorine, ¹⁹F NMR is an exceptionally informative experiment. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making spectral dispersion excellent and interpretation often straightforward.[6][7][10] The chemical shift is highly sensitive to the electronic environment.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) | Data Source Solvent |
| 4,5-Difluoro-2-nitrobenzoic acid | -105.0 to -105.1 (m) | CDCl₃[8] |
| 4,4'-difluoro-2,2'-dinitrobiphenyl * | -108.8 to -108.9 (m) | CDCl₃[8] |
Note: Data for a related compound is shown for comparative purposes. Directly comparable data for all isomers is not always available in a single source.
Expertise in Action: The chemical shift of a fluorine atom is significantly influenced by ortho and para substituents. An ortho nitro group, for instance, will cause a substantial downfield shift compared to a para or meta nitro group. By comparing the observed chemical shifts to established ranges for fluorinated aromatics, one can deduce the relative positions of the substituents.[11][12]
¹³C NMR Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton. The most powerful feature for these compounds is the observation of carbon-fluorine coupling constants (JCF), which can confirm the points of fluorination.
| Isomer | Key ¹³C Signals (δ, ppm) & C-F Coupling (JCF, Hz) | Data Source Solvent |
| 4,5-Difluoro-2-nitrobenzoic acid | 154.4 (d, J=13.1), 151.8-150.8 (m), 150.9 (d, J=13.1), 148.3 (d, J=13.1), 119.6 (d, J=20.2), 115.8-115.6 (m) | CDCl₃[8] |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid * | 153 (CF, dd, J=263, 11), 140 (CF, dd, J=241, 16), 140.8 (C, dd, J=12, 4), 126 (CH), 106 (qd, J=10) | DMSO-d6[13] |
Note: Data for a related amino-substituted isomer is shown to illustrate typical C-F coupling constants.
Expertise in Action: Carbons directly bonded to fluorine exhibit large one-bond couplings (¹JCF), typically in the range of 240-265 Hz.[13] Carbons that are two or three bonds away show smaller but still diagnostic couplings (²JCF and ³JCF). Observing a doublet with a ~250 Hz coupling constant is definitive proof of a C-F bond at that position. Analyzing the number of fluorinated carbons and their coupling patterns allows for the confident assignment of the isomeric structure.[14][15]
Vibrational Spectroscopy (FT-IR & Raman)
FT-IR and Raman spectroscopy provide complementary information about the functional groups present in the molecule. While all isomers will show characteristic absorptions for the -COOH, -NO₂, and C-F groups, the precise frequencies and the fingerprint region can be diagnostic.
| Isomer | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 4,5-Difluoro-2-nitrobenzoic acid | ~1700 | ~1530 | ~1350 | ~1250-1000 |
| 2-Fluoro-3-nitrobenzoic acid | ~1700 | ~1540 | ~1360 | ~1250-1000 |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | 1697 | - | - | 1280 |
(Note: Approximate values based on typical ranges and available data for related compounds.[13][16][17][18] The exact peak positions can vary.[4])
Trustworthiness Through Causality: The C=O stretching frequency of the carboxylic acid is sensitive to hydrogen bonding, often appearing as a broad band around 1700 cm⁻¹. The key differentiators are often found in the fingerprint region (1400-700 cm⁻¹). The C-H out-of-plane bending vibrations are highly characteristic of the aromatic substitution pattern. For example, an isomer with an isolated proton will show a C-H bend in a different region than an isomer with two adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound.
A Self-Validating Protocol: For any of the difluoro-nitrobenzoic acid isomers (C₇H₃F₂NO₄), a high-resolution mass spectrometer (HRMS) is expected to find a molecular ion with a mass-to-charge ratio (m/z) that corresponds to the exact calculated mass.
-
Calculated Exact Mass: 203.0030
-
Observed Mass: Should be within 5 ppm of the calculated mass.
While all isomers have the same molecular weight, subtle differences in their fragmentation patterns upon ionization might be observed. However, for robust isomer differentiation, MS is best used to confirm the elemental formula, with NMR providing the definitive structural assignment.
Experimental Protocols
The following protocols represent standard, validated methodologies for the spectroscopic analysis of difluoro-nitrobenzoic acid isomers.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. No special parameters are usually needed due to the high sensitivity of ¹⁹F.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An inverse-gated decoupling experiment can be used for more accurate integration if needed. A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F). Integrate the signals and analyze the multiplicities.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The spectrum is automatically ratioed against the background. Use the software to identify and label significant peaks.
Integrated Workflow for Unambiguous Identification
A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This workflow ensures a self-validating system for isomer identification.
Caption: Integrated workflow for isomer identification.
This systematic approach, beginning with the confirmation of the molecular formula by HRMS, followed by the detailed structural interrogation by multi-nuclear NMR, and corroborated by FT-IR, provides the highest level of confidence in the structural assignment of difluoro-nitrobenzoic acid isomers.
References
- 1. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]
- 2. 2,6-Difluoro-3-nitrobenzoic acid , 98% , 83141-10-0 - CookeChem [cookechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. colorado.edu [colorado.edu]
- 13. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Benzoic acid, 3-nitro- [webbook.nist.gov]
The Latent Potential of 2,5-Difluoro-3-nitrobenzoic Acid Derivatives in Antimicrobial Drug Discovery: A Comparative Guide
Introduction: The Strategic Advantage of Fluorinated and Nitrated Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are in a constant search for molecular scaffolds that can confer enhanced biological activity, favorable pharmacokinetic properties, and novel mechanisms of action. Among the vast arsenal of chemical building blocks, halogenated and nitrated aromatic compounds have consistently proven their value. The strategic incorporation of fluorine atoms into a drug candidate can significantly improve its metabolic stability, binding affinity, and lipophilicity, thereby enhancing its overall efficacy.[1] Similarly, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in a variety of antimicrobial and anticancer agents, often contributing to the compound's mechanism of action.[2]
2,5-Difluoro-3-nitrobenzoic acid presents itself as a particularly intriguing starting material for drug discovery. This molecule uniquely combines the beneficial attributes of both fluorine and nitro substituents on a versatile benzoic acid core. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives, such as amides, esters, and heterocyclic compounds. While direct biological activity data for derivatives of this compound are not extensively reported in publicly available literature, we can infer their potential by examining the bioactivity of closely related analogues.
This guide will delve into the biological activity of compounds derived from a close structural analogue, 2,5-difluorobenzoic acid, to provide a comparative analysis of their performance and to highlight the potential of the title compound in drug discovery. We will focus on a series of hydrazone derivatives of 2,5-difluorobenzoic acid and their evaluation as antibacterial agents, presenting the supporting experimental data and protocols.
Case Study: Hydrazone Derivatives of 2,5-Difluorobenzoic Acid as Potential Antibacterial Agents
A study by Narisetty et al. (2013) explored the synthesis and antibacterial activity of a series of novel hydrazone derivatives of 2,5-difluorobenzoic acid.[3][4] Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, and they are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The rationale behind this study was to combine the favorable properties of the 2,5-difluorophenyl moiety with the proven bioactivity of the hydrazone scaffold to create new potent antibacterial agents.
Comparative Analysis of Antibacterial Activity
The synthesized hydrazone derivatives were screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results were compared with the standard antibiotic, ampicillin. The activity was determined by measuring the zone of inhibition (ZOI) in millimeters. A larger ZOI indicates greater antibacterial activity.
| Compound ID | Substituent (R) | Zone of Inhibition (mm) |
| S. aureus | ||
| 4a | 2-NO₂ | 18 |
| 4b | 3-NO₂ | 17 |
| 4c | 4-NO₂ | 19 |
| 4d | 4-F | 22 |
| 4e | 2-F | 21 |
| 4f | 2,4-di-F | 23 |
| 4g | 4-Cl | 20 |
| 4h | 4-CF₃ | 24 |
| Ampicillin (Standard) | - | 25 |
Table 1: In vitro antibacterial activity of 2,5-difluorobenzoic acid hydrazone derivatives (4a-h) and Ampicillin, expressed as Zone of Inhibition (in mm). Data sourced from Narisetty et al., 2013.[3][4]
Key Observations from the Data:
-
Several of the synthesized hydrazone derivatives exhibited significant antibacterial activity against all the tested bacterial strains.[3][4]
-
Compounds with fluorine-containing substituents on the phenyl ring (4d, 4e, 4f, and 4h) generally showed higher activity than those with nitro or chloro substituents.[3][4]
-
Notably, compound 4h , bearing a trifluoromethyl (-CF₃) group at the para-position of the phenyl ring, displayed the most potent activity among the synthesized derivatives, with zones of inhibition approaching those of the standard drug, ampicillin.[3][4]
-
The di-fluoro substituted compound 4f also demonstrated strong antibacterial activity, suggesting that increasing the fluorine content can be a viable strategy for enhancing potency.[3][4]
These findings underscore the potential of the 2,5-difluorobenzoyl scaffold in the design of new antibacterial agents. The observed structure-activity relationship (SAR) provides valuable insights for further optimization of this class of compounds.
Experimental Protocols
For the benefit of researchers looking to build upon these findings, a detailed, step-by-step methodology for the synthesis and antibacterial evaluation of these compounds is provided below.
Synthesis of 2,5-Difluorobenzoic Acid Hydrazide (3)
-
Esterification: A solution of 2,5-difluorobenzoic acid (1) in methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 6-8 hours to yield the corresponding methyl ester (2).
-
Hydrazinolysis: The methyl ester (2) is then refluxed with hydrazine hydrate in ethanol for 10-12 hours.
-
Isolation: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the resulting solid precipitate of 2,5-difluorobenzoic acid hydrazide (3) is filtered, washed with cold ethanol, and dried.
General Procedure for the Synthesis of Hydrazone Derivatives (4a-h)
-
Condensation: An equimolar mixture of 2,5-difluorobenzoic acid hydrazide (3) and the appropriate substituted aromatic aldehyde is refluxed in ethanol in the presence of a few drops of glacial acetic acid for 4-6 hours.
-
Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The solid product that separates out is filtered, washed with cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.
Antibacterial Activity Screening (Agar Disc Diffusion Method)
-
Preparation of Media: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile petri dishes.
-
Inoculation: The test bacterial cultures are evenly spread over the surface of the solidified agar plates.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., Ampicillin) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.
Future Perspectives and the Promise of this compound
The promising antibacterial activity of hydrazones derived from 2,5-difluorobenzoic acid strongly suggests that derivatives of this compound could also exhibit significant biological potential. The introduction of the nitro group at the 3-position is anticipated to modulate the electronic properties of the aromatic ring, which could lead to altered binding interactions with biological targets and potentially a different spectrum of activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of compounds derived from this compound. This could include:
-
Amide and Ester Derivatives: Simple derivatization of the carboxylic acid could yield compounds with varying lipophilicity and cell permeability.
-
Heterocyclic Analogues: The carboxylic acid can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.
-
Mechanism of Action Studies: For any active compounds identified, detailed studies should be conducted to elucidate their mechanism of action, which could reveal novel cellular targets.
Conclusion
While direct experimental data on the biological activity of compounds derived from this compound remains to be explored and published, the evidence from closely related analogues provides a strong rationale for its investigation as a valuable scaffold in drug discovery. The strategic combination of two fluorine atoms and a nitro group on a versatile benzoic acid core presents a wealth of opportunities for the design and synthesis of novel therapeutic agents, particularly in the antimicrobial arena. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers to embark on this promising avenue of research.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
A Comparative Computational Analysis of the Electrostatic Potential of 2,5-Difluoro-3-nitrobenzoic Acid for Drug Discovery Applications
In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's physicochemical properties is paramount to predicting its behavior and efficacy. Among these properties, the molecular electrostatic potential (MEP) serves as a critical descriptor of how a molecule will interact with its biological targets. This guide presents a comprehensive computational analysis of the electrostatic potential of 2,5-Difluoro-3-nitrobenzoic acid, a compound of growing interest in pharmaceutical development. Through a comparative lens, we will explore its electrostatic features alongside structurally related analogs to provide researchers, scientists, and drug development professionals with actionable insights into its potential applications and interaction profiles.
The Significance of Electrostatic Potential in Molecular Design
The electrostatic potential of a molecule is a three-dimensional representation of the net electrostatic effect of its constituent protons and electrons.[1][2] It is a powerful tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and binding affinity to biological macromolecules.[3] Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For drug development, the MEP provides a roadmap for identifying key pharmacophoric features and optimizing ligand-receptor interactions.
This guide will delve into a comparative analysis of this compound against three strategic comparators: 2,6-Difluoro-3-nitrobenzoic acid, 3-Nitrobenzoic acid, and 2,5-Difluorobenzoic acid. The selection of these analogs allows for a systematic evaluation of the influence of the number and position of fluorine and nitro functional groups on the molecule's electrostatic landscape.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, a robust and well-validated computational workflow was employed. The following section details the step-by-step methodology for the calculation of molecular electrostatic potentials.
Experimental Protocol: In Silico Electrostatic Potential Calculation
-
Molecular Geometry Optimization: The three-dimensional structures of this compound and its comparators were built using molecular modeling software. A conformational search was performed to identify the lowest energy conformer for each molecule. The geometries were then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[3]
-
Electrostatic Potential Calculation: Following geometry optimization, the molecular electrostatic potential was calculated for each molecule. The calculation was performed at the same B3LYP/6-311++G(d,p) level of theory. The MEP was mapped onto the molecule's electron density surface (isovalue = 0.002 a.u.) to visualize the charge distribution.
-
Data Analysis and Visualization: The calculated electrostatic potential surfaces were rendered and analyzed to identify regions of positive, negative, and neutral potential. The minimum and maximum electrostatic potential values (V_min and V_max) were determined to quantify the extent of electron-rich and electron-poor regions.
Computational Workflow Diagram
References
A Researcher's Guide to the Experimental Validation of Predicted pKa for 2,5-Difluoro-3-nitrobenzoic acid
Introduction: The Critical Role of pKa in Drug Development
In the landscape of drug discovery and medicinal chemistry, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profiles. An accurate understanding of a compound's pKa is therefore not merely academic; it is a cornerstone of rational drug design.
This guide focuses on 2,5-Difluoro-3-nitrobenzoic acid, a substituted aromatic carboxylic acid. Such molecules are common scaffolds in pharmaceutical development.[1] Computational (in silico) methods provide rapid pKa predictions, but these predictions are theoretical and demand rigorous experimental validation before they can be trusted in a drug development pipeline.
This document provides a comprehensive comparison of predictive theory with two robust experimental methodologies—Potentiometric Titration and UV-Vis Spectrophotometry—for determining the pKa of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols.
Part 1: Theoretical pKa Estimation of this compound
Before embarking on experimental work, it's crucial to form a hypothesis based on the molecule's structure. The acidity of a substituted benzoic acid is heavily influenced by the electronic nature of its substituents. The parent molecule, benzoic acid, has a pKa of approximately 4.2.[2]
Let's analyze the substituents on our target molecule:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It delocalizes the negative charge of the conjugate base (carboxylate anion), stabilizing it and thereby increasing the acidity (lowering the pKa). For context, 3-nitrobenzoic acid has a pKa of about 3.47.[3][4]
-
Fluorine Atoms (-F): As highly electronegative atoms, fluorine substituents are strongly electron-withdrawing through the inductive effect. This effect further pulls electron density away from the carboxylic acid group, stabilizing the conjugate base and increasing acidity.
Hypothesis: Given the presence of one strong electron-withdrawing nitro group and two strongly electron-withdrawing fluorine atoms, the pKa of this compound is predicted to be significantly lower than 3.47 , making it a considerably stronger acid than both benzoic acid and 3-nitrobenzoic acid.
Caption: Logical flow from molecular structure to predicted pKa.
Part 2: Experimental Validation Methodologies
Two gold-standard methods for pKa determination are presented here. Each protocol is designed to be a self-validating system, ensuring data integrity.
Method 1: Potentiometric Titration
This is a highly accurate and precise classical method for pKa determination.[5]
Causality and Principle: The method relies on the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). At the half-equivalence point of a titration of a weak acid (HA) with a strong base, the concentration of the acid equals that of its conjugate base ([HA] = [A⁻]). At this specific point, the logarithmic term becomes zero, and the measured pH is equal to the pKa of the acid.[2]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol:
-
Solution Preparation:
-
Analyte: Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in a suitable solvent. Due to the limited aqueous solubility of many organic acids, a co-solvent system is often necessary. A 1:1 (v/v) mixture of methanol and deionized water is a good starting point. Dissolve the acid in methanol first, then add the water to a final volume of 100 mL.
-
Titrant: Prepare a standardized ~0.1 M sodium hydroxide (NaOH) solution. This solution must be carbonate-free, as dissolved CO₂ can interfere with the titration of weak acids. Use freshly boiled and cooled deionized water to prepare the NaOH solution.
-
-
Instrumentation Setup & Calibration:
-
Calibrate a high-quality pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Place the beaker with the analyte solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL) to obtain a high-resolution curve in this critical region.
-
Continue the titration well past the equivalence point until the pH plateaus again.
-
-
Data Analysis:
-
Plot the titration curve (pH on the y-axis vs. volume of NaOH added on the x-axis).
-
To precisely determine the equivalence point (Veq), calculate and plot the first derivative (ΔpH/ΔV vs. V) and second derivative (Δ²pH/ΔV² vs. V) of the titration data. The peak of the first derivative curve or the zero-crossing of the second derivative curve gives the exact Veq.
-
Determine the half-equivalence volume (Veq/2).
-
Find the corresponding pH value at Veq/2 from the original titration curve. This pH value is the experimental pKa.
-
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of material are available. It requires the compound to have a chromophore whose absorbance spectrum changes with ionization state.[5][6]
Causality and Principle: The Beer-Lambert law is the foundation of this technique. The protonated (HA) and deprotonated (A⁻) forms of an acid have different electronic structures and thus exhibit different UV-Vis absorbance spectra. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, one can determine the ratio of [A⁻] to [HA] and subsequently the pKa.[7]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Experimental Protocol:
-
Solution and Buffer Preparation:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Buffer Series: Prepare a series of buffer solutions with accurately known pH values, spanning a range from ~2 pH units below the estimated pKa to ~2 pH units above it (e.g., from pH 1.0 to 5.0).
-
Test Solutions: Create a series of solutions for measurement by adding a small, constant aliquot of the stock solution to a constant volume of each buffer. This ensures the total concentration of the acid is the same in every sample.
-
-
Spectral Acquisition:
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) of the acid in a highly acidic solution (e.g., pH 1) to get the spectrum of the pure HA form.
-
Record the full spectrum in a basic solution (e.g., pH 7) to get the spectrum of the pure A⁻ form.
-
Overlay these two spectra to identify the wavelength (λ) where the difference in absorbance between the two forms is maximal. This wavelength will provide the highest sensitivity.
-
-
Absorbance Measurements:
-
Set the spectrophotometer to the determined analytical wavelength.
-
Measure the absorbance of each of the buffered test solutions.
-
-
Data Analysis:
-
Plot absorbance (y-axis) against pH (x-axis).
-
The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [HA] = [A⁻]. This pH is the experimental pKa.
-
The pKa can be determined graphically or by fitting the data to the appropriate equation.
-
Part 3: Comparison of Results and Data Summary
An objective comparison requires summarizing the data in a clear format. While actual experimental results would be generated in the lab, the following table illustrates how the predicted and experimental data should be presented.
| Parameter | Predicted Value | Experimental (Potentiometry) | Experimental (Spectrophotometry) |
| pKa | Significantly < 3.47 | Hypothetical: 2.85 ± 0.02 | Hypothetical: 2.88 ± 0.04 |
| Method Principle | Substituent Effects | pH at half-equivalence | Absorbance vs. pH |
| Key Strengths | Rapid, no materials needed | High precision, direct measurement | High sensitivity, small sample size |
| Potential Limitations | Estimation, lacks precision | Requires higher concentration/solubility | Requires a chromophore, indirect |
Discussion of Hypothetical Results: In this example, the experimental values from both methods are in close agreement and confirm the initial hypothesis that this compound is a strong acid with a pKa significantly lower than that of 3-nitrobenzoic acid. The strong electron-withdrawing effects of the two fluorine atoms, in addition to the nitro group, are experimentally validated. Any minor discrepancies between the two experimental methods could be attributed to differences in solvent composition or ionic strength of the solutions used.
Conclusion
This guide outlines the critical process of moving from a theoretical pKa prediction to robust experimental validation for this compound. Both potentiometric titration and UV-Vis spectrophotometry are powerful techniques that, when executed with care, provide the accurate pKa values essential for informed decision-making in drug development. The causality-driven protocols and data analysis frameworks presented here provide a reliable pathway for researchers to generate high-quality, trustworthy data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. youtube.com [youtube.com]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
A Senior Application Scientist's Guide to the Synthetic Utility of Difluoro-nitrobenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast arsenal of available reagents, difluoro-nitrobenzoic acids have emerged as particularly valuable intermediates. Their unique electronic properties, conferred by the presence of strongly electron-withdrawing nitro and fluoro substituents, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a multitude of pharmaceutical agents and functional materials.
This guide provides a comparative analysis of the synthetic utility of various difluoro-nitrobenzoic acid isomers. It is designed to move beyond a simple cataloging of compounds, instead offering insights into the causal relationships between structure and reactivity, supported by mechanistic principles and representative experimental data. Our objective is to equip the practicing scientist with the knowledge to make informed decisions when incorporating these versatile reagents into their synthetic strategies.
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of difluoro-nitrobenzoic acids is intrinsically linked to the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-deficient systems. The presence of a nitro group, a powerful electron-withdrawing group, is crucial for activating the aromatic ring towards attack by nucleophiles.
The mechanism of the SNAr reaction is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
The position of the nitro group relative to the fluorine atoms is a key determinant of reactivity. For effective stabilization of the Meisenheimer complex, the nitro group must be positioned ortho or para to the leaving group. This allows for the delocalization of the negative charge onto the nitro group through resonance. If the nitro group is in a meta position, this resonance stabilization is not possible, and the rate of reaction is significantly diminished.
Caption: Generalized workflow for the SNAr reaction.
A Comparative Look at Key Difluoro-nitrobenzoic Acid Isomers
| Isomer | Structure | Key Features & Reactivity Profile |
| 2,4-Difluoro-5-nitrobenzoic acid | ![]() | The nitro group is ortho to the fluorine at C4 and para to the fluorine at C2. Both fluorine atoms are activated towards nucleophilic displacement. The fluorine at C4 is generally more reactive due to the strong para-activating effect of the nitro group. |
| 2,6-Difluoro-3-nitrobenzoic acid | ![]() | The nitro group is ortho to the fluorine at C2 and meta to the fluorine at C6. The fluorine at C2 is highly activated. The fluorine at C6 is significantly less reactive due to the meta-positioning of the nitro group. This isomer offers excellent regioselectivity. |
| 3,4-Difluoro-2-nitrobenzoic acid | ![]() | The nitro group is ortho to the fluorine at C3 and meta to the fluorine at C4. The fluorine at C3 is activated, while the fluorine at C4 is less so. |
| 2,5-Difluoro-4-nitrobenzoic acid | ![]() | The nitro group is para to the fluorine at C5 and meta to the fluorine at C2. The fluorine at C5 is the primary site of nucleophilic attack. |
Core Application: The Synthesis of Quinolone Antibacterial Agents
One of the most significant applications of difluoro-nitrobenzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics.[1][2] These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The core structure of these drugs is often assembled through a series of reactions that includes a key SNAr step where a difluoro-nitrobenzoic acid derivative is reacted with an amine.
The general synthetic strategy involves the reaction of a suitably substituted difluoro-nitrobenzoic acid with an amine, followed by cyclization to form the characteristic quinolone ring system. The fluorine atom at the C-7 position of the quinolone nucleus is crucial for antibacterial activity, and its introduction is often accomplished via an SNAr reaction on a difluoro-nitrobenzoic acid precursor.
Caption: Generalized workflow for the synthesis of fluoroquinolone antibiotics.
Experimental Protocols
The following protocols are provided as representative examples of the synthetic transformations discussed in this guide. They are intended to serve as a starting point for methods development and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of the difluoro-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine (1.1 - 1.5 eq) and a base (e.g., K2CO3, Et3N, or DBU; 2.0 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, and the progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted aminobenzoic acid derivative.
Protocol 2: Representative Synthesis of a Quinolone Precursor
This protocol is adapted from the synthesis of quinolone antibacterial agents.[3]
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 g, 3 mmol), a substituted primary amine (9 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C under reflux.
-
The reaction progress is monitored by TLC. Additional base may be required for completion.
-
After completion, the reaction mixture is cooled, and the pH is adjusted with HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system.
Conclusion
Difluoro-nitrobenzoic acids are powerful and versatile building blocks in modern organic synthesis. Their utility is primarily derived from their susceptibility to nucleophilic aromatic substitution, a reaction that is facilitated by the presence of activating nitro and fluoro groups. The regioselectivity of these reactions can be predicted and controlled by the substitution pattern on the aromatic ring, making these reagents highly valuable for the targeted synthesis of complex molecules. As demonstrated by their widespread use in the synthesis of fluoroquinolone antibiotics, a thorough understanding of the reactivity of difluoro-nitrobenzoic acid isomers can empower chemists to design more efficient and innovative synthetic routes to valuable compounds.
References
Navigating Metabolic Fates: A Comparative Guide to the Stability of 2,5-Difluoro-3-nitrobenzoic Acid Derivatives
In the landscape of contemporary drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. For researchers engaged in the development of novel therapeutics based on the 2,5-Difluoro-3-nitrobenzoic acid scaffold, a thorough understanding of how structural modifications influence metabolic fate is paramount. This guide provides a comparative analysis of the metabolic stability of key derivatives, supported by experimental data, to empower researchers in making informed decisions in their drug design endeavors.
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability.[1] The high strength of the carbon-fluorine bond can render molecules more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2] However, the presence of a nitro group introduces a potential metabolic liability, as it can undergo nitroreduction to form reactive intermediates.[3][4] This guide will explore the interplay of these structural features in determining the overall metabolic profile of this compound derivatives.
Comparative Metabolic Stability: An In Vitro Assessment
To investigate the metabolic stability of this compound derivatives, a series of in vitro assays were conducted using human liver microsomes and cryopreserved human hepatocytes. Liver microsomes provide a simplified system to assess Phase I metabolism, primarily mediated by CYP450 enzymes, while hepatocytes offer a more comprehensive model that includes both Phase I and Phase II (conjugation) metabolic pathways.[5]
Three representative derivatives were selected for this comparative analysis:
-
DFN-01: this compound
-
DFN-02: (2,5-Difluoro-3-nitrophenyl)methanol (a derivative where the carboxylic acid is reduced to an alcohol)
-
DFN-03: N-ethyl-2,5-difluoro-3-nitrobenzamide (a derivative where the carboxylic acid is converted to an amide)
The following table summarizes the key metabolic stability parameters obtained from these studies.
| Compound ID | Structure | Microsomal Half-Life (t½, min) | Hepatocyte Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg microsomal protein) | Intrinsic Clearance (CLint, µL/min/10^6 hepatocytes) |
| DFN-01 | This compound | > 60 | 45.2 | < 10 | 25.8 |
| DFN-02 | (2,5-Difluoro-3-nitrophenyl)methanol | 28.5 | 18.9 | 41.2 | 61.7 |
| DFN-03 | N-ethyl-2,5-difluoro-3-nitrobenzamide | 55.1 | 48.6 | 12.6 | 23.9 |
Key Insights from the Data:
-
DFN-01 (Carboxylic Acid): This parent compound exhibits high stability in liver microsomes, suggesting it is not a significant substrate for CYP450-mediated oxidation. However, its stability is moderately reduced in hepatocytes, indicating that it likely undergoes Phase II conjugation reactions. Benzoic acid and its derivatives are known to be substrates for glucuronidation and amino acid conjugation.[6][7]
-
DFN-02 (Alcohol): The alcohol derivative shows significantly lower metabolic stability in both microsomes and hepatocytes. This suggests that the primary alcohol is susceptible to oxidation by alcohol dehydrogenases and/or CYP450 enzymes, a common metabolic pathway.
-
DFN-03 (Amide): The amide derivative displays high metabolic stability, similar to the parent carboxylic acid. Amides are generally more resistant to hydrolysis than esters and can be a strategy to block metabolism at the carboxylic acid position.
Experimental Protocols
The following are detailed protocols for the in vitro metabolic stability assays used in this guide.
Human Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to Phase I metabolism by incubating it with human liver microsomes and a NADPH-regenerating system.
Materials:
-
Human Liver Microsomes (pooled, mixed gender)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds (DFN-01, DFN-02, DFN-03)
-
Control Compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard, e.g., tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Compound Addition: Add the test and control compounds to the wells of a 96-well plate.
-
Initiation of Reaction: Pre-warm the master mix and the plate containing the compounds to 37°C. Initiate the metabolic reaction by adding the human liver microsomes to the master mix and then dispensing the mixture into the wells containing the compounds.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).
Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways in a whole-cell system.
Materials:
-
Cryopreserved Human Hepatocytes (pooled, mixed gender)
-
Hepatocyte Plating and Incubation Media
-
Collagen-coated 96-well plates
-
Test Compounds (DFN-01, DFN-02, DFN-03)
-
Control Compounds (e.g., 7-hydroxycoumarin, propranolol)
-
Acetonitrile (containing an internal standard)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Incubation: Remove the plating medium and add fresh incubation medium containing the test and control compounds to the wells.
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by removing the medium and adding cold acetonitrile with an internal standard to lyse the cells and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to monitor the depletion of the parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.
Visualizing the Process and Pathways
To better understand the experimental process and potential metabolic transformations, the following diagrams are provided.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Caption: Potential metabolic pathways for this compound.
Causality Behind Experimental Choices and Self-Validating Systems
The selection of both liver microsomes and hepatocytes is a deliberate choice to provide a multi-faceted view of metabolic stability.[5] Microsomes offer a high-throughput and cost-effective method to specifically assess Phase I oxidative metabolism, which is a major route of drug clearance.[8] The inclusion of a NADPH regenerating system is crucial as CYP450 enzymes are dependent on NADPH for their catalytic activity. The trustworthiness of this system is ensured by running well-characterized control compounds in parallel with the test articles. The metabolic rates of these controls must fall within a predefined range for the experimental run to be considered valid.
Hepatocytes, being intact cells, provide a more physiologically relevant model.[8] They contain a full complement of both Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for a more comprehensive prediction of hepatic clearance.[9] The self-validating nature of the hepatocyte assay also relies on the use of positive controls that are known to be metabolized by specific pathways (e.g., a high-clearance compound for Phase I and a known substrate for Phase II conjugation). Consistent results for these controls across experiments provide confidence in the data generated for the novel test compounds.
Conclusion
This comparative guide demonstrates that seemingly minor structural modifications to the this compound scaffold can have a profound impact on metabolic stability. The carboxylic acid and amide derivatives (DFN-01 and DFN-03) exhibit favorable metabolic stability profiles, suggesting they are less susceptible to rapid hepatic clearance. In contrast, the alcohol derivative (DFN-02) is rapidly metabolized, highlighting a potential metabolic soft spot.
These findings underscore the importance of early-stage in vitro metabolic profiling in guiding lead optimization efforts. By understanding the metabolic liabilities associated with different functional groups, researchers can rationally design derivatives with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful clinical candidate. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for the continued exploration and development of this promising class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Amino Acid conjugation [reactome.org]
- 6. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reactome | Conjugation of carboxylic acids [reactome.org]
- 9. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Elucidation: An In-Depth Analysis of 2,5-Difluoro-3-nitrobenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The arrangement of atoms in space governs a compound's physical, chemical, and biological properties, making structural analysis a critical step in the journey from discovery to application. This is particularly true for novel compounds such as derivatives of 2,5-Difluoro-3-nitrobenzoic acid, a class of molecules with potential applications in medicinal chemistry.
This guide provides a comprehensive comparison of single-crystal X-ray diffraction (XRD) with other key analytical techniques for the structural elucidation of small organic molecules. While a publicly available crystal structure for this compound or its simple derivatives is not available at the time of this publication, we will utilize the closely related structure of Methyl 3-carboxy-5-nitrobenzoate as a representative example to illustrate the power and intricacies of X-ray crystallography. This allows for a detailed exploration of the technique and a robust comparison with alternative methods.
The Unambiguous Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound.[1] It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a molecule.[2] This technique is indispensable when unambiguous stereochemical assignment is required, a common challenge in pharmaceutical development.[1]
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a beam of X-rays is directed at a single crystal, the regularly arranged atoms cause the X-rays to diffract in a specific pattern. By analyzing the intensities and geometric arrangement of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, and from this, the atomic structure is determined.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands precision and expertise.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Generalized Approach for Small Molecule Crystallography
-
Crystal Growth: High-quality single crystals are paramount for a successful XRD experiment. This is often the most challenging and time-consuming step. Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil and a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and locate all atoms.
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The resulting structural information, including atomic coordinates, bond lengths, bond angles, and torsion angles, is then analyzed to understand the molecule's conformation and intermolecular interactions.
Case Study: The Crystal Structure of Methyl 3-carboxy-5-nitrobenzoate
As a stand-in for our target molecule, let's examine the crystallographic data for Methyl 3-carboxy-5-nitrobenzoate.[3] This molecule shares key functional groups with our primary topic, making it a relevant analogue for understanding the type of data obtained from an XRD experiment.
| Crystallographic Parameter | Methyl 3-carboxy-5-nitrobenzoate[3] |
| Chemical Formula | C₉H₇NO₆ |
| Molecular Weight | 225.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.3450(15) Å, b = 8.9050(18) Å, c = 14.474(3) Å |
| β = 91.18(3)° | |
| Cell Volume | 946.5(3) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 293(2) K |
The structure of Methyl 3-carboxy-5-nitrobenzoate is essentially planar, with the crystal structure stabilized by O—H⋯O hydrogen bonds that link the molecules into pairs.[3] Furthermore, π–π stacking interactions are observed between the benzene rings.[3] This detailed information on intermolecular interactions is crucial for understanding the solid-state properties of a compound and is a unique strength of X-ray crystallography.
A Comparative Look: Alternative Structural Elucidation Techniques
While single-crystal XRD provides the definitive solid-state structure, it is not always feasible or necessary. Other spectroscopic techniques offer complementary information and are often more readily applied, particularly in solution-state studies.
Caption: A comparison of the primary information provided by different structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms and the local chemical environment. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Advantages over XRD:
-
Solution-State Analysis: NMR provides information about the molecule's structure and dynamics in solution, which is often more relevant to its biological activity.[4]
-
No Crystal Required: The need for high-quality crystals is a major bottleneck for XRD. NMR can be performed on any soluble sample.[1]
-
Dynamic Information: NMR can be used to study dynamic processes such as conformational changes and chemical exchange.
Limitations Compared to XRD:
-
Ambiguity in Stereochemistry: While NMR can often be used to determine relative stereochemistry through techniques like NOE (Nuclear Overhauser Effect) spectroscopy, it can be challenging for molecules with multiple stereocenters or quaternary centers.[1] Absolute stereochemistry is generally not determinable by NMR alone.
-
Less Precise Geometric Data: Bond lengths and angles derived from NMR are generally less precise than those obtained from XRD.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[5] It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[2][6]
Advantages:
-
High Sensitivity: MS can detect very small amounts of sample, often in the picomole to femtomole range.[5]
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, which can be used to determine the elemental composition of a molecule.[5]
-
Structural Information from Fragmentation: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.
Limitations:
-
Limited Stereochemical Information: Mass spectrometry generally does not provide information about the stereochemistry of a molecule.
-
Indirect Structural Information: The structural information obtained from MS is inferred from fragmentation patterns and is not a direct measurement of the 3D structure.
Conclusion: A Synergistic Approach to Structural Elucidation
In the realm of drug development and materials science, a single analytical technique is rarely sufficient for complete characterization. While single-crystal X-ray diffraction provides the ultimate, unambiguous determination of a molecule's solid-state structure, NMR and mass spectrometry offer invaluable, complementary information about the molecule's connectivity, molecular weight, and behavior in solution. For the comprehensive analysis of this compound derivatives and other novel compounds, a synergistic approach that leverages the strengths of each of these powerful techniques is the most robust and reliable path to a complete structural understanding.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-carboxy-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Catalytic Reduction of Difluoro-Nitrobenzoic Acid Isomers for Pharmaceutical and Chemical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the conversion of nitroaromatics to their corresponding anilines is a cornerstone transformation. Among these, difluoro-aminobenzoic acids serve as critical building blocks for a multitude of bioactive molecules. The strategic placement of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making the efficient and selective synthesis of these intermediates a paramount concern for researchers and process chemists.
This guide provides an in-depth comparison of the efficacy of common heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel—for the reduction of various difluoro-nitrobenzoic acid isomers. By moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances and practical considerations that govern catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.
The Critical Role of Catalysis in Nitroarene Reduction
The reduction of a nitro group is a deceptively simple transformation on paper, but in practice, it is fraught with challenges, particularly when other reducible functional groups are present. The difluoro-nitrobenzoic acid scaffold presents a unique set of hurdles: the nitro group must be selectively reduced without affecting the carboxylic acid moiety or inducing hydrodefluorination. The choice of catalyst, solvent, and reaction conditions becomes a delicate balancing act to achieve high yield and purity of the desired amino-acid.
Mechanistic Pathways: A Tale of Two Routes
The catalytic hydrogenation of nitroarenes is generally understood to proceed through one of two primary pathways: the direct route and the condensation (or azoxy) route.[1]
-
Direct Hydrogenation Pathway: This route involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine, all occurring on the catalyst surface. This pathway is generally favored under conditions of high hydrogen availability and with catalysts that are efficient in hydrogen transfer.
-
Condensation Pathway: This pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally cleaved to the amine. This route can sometimes lead to the formation of undesired dimeric byproducts.
The prevailing mechanism is influenced by factors such as the catalyst type, substrate electronics, and reaction conditions. For difluoro-nitrobenzoic acids, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the adsorption of the substrate onto the catalyst surface and the stability of reaction intermediates.
Diagram of the Catalytic Hydrogenation Pathways of Nitroarenes
Caption: The two primary mechanistic routes for the catalytic hydrogenation of nitroarenes.
Comparative Efficacy of Catalysts
The selection of an appropriate catalyst is paramount for achieving high efficacy and selectivity in the reduction of difluoro-nitrobenzoic acid isomers. Below is a comparative analysis of commonly employed catalysts, with supporting experimental data where available in the public domain. It is important to note that direct side-by-side comparative studies for all isomers are not extensively published; therefore, the following is a synthesis of available data and expert insights.
| Catalyst | Key Advantages | Key Disadvantages | Selectivity Profile |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, good for general nitro group reductions.[2] | Prone to causing hydrodefluorination, especially at higher temperatures and pressures. Can also reduce the aromatic ring under harsh conditions. | Generally good for nitro reduction, but selectivity against dehalogenation can be a challenge with fluorinated substrates.[3][4] |
| Platinum on Carbon (Pt/C) | Highly active, often more resistant to acidic conditions than Pd/C. | More expensive than Pd/C and Raney Nickel. Can be too active, leading to over-reduction of the aromatic ring. | Can offer good selectivity for the nitro group, but optimization of conditions is crucial to prevent arene hydrogenation. |
| Raney® Nickel | Cost-effective, highly active, and often shows good selectivity for the nitro group in the presence of other reducible functionalities.[5] | Pyrophoric when dry, requiring careful handling. Can be sensitive to sulfur-containing impurities. | Often demonstrates excellent chemoselectivity for the nitro group, with a lower tendency for hydrodefluorination compared to Pd/C under optimized conditions.[3][4] |
Note: The performance of these catalysts is highly dependent on the specific isomer, solvent, temperature, pressure, and catalyst loading. The information above provides a general guideline.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the catalytic hydrogenation of a generic difluoro-nitrobenzoic acid. Researchers should consider these as starting points and optimize conditions for their specific isomer and desired outcome.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of a difluoro-nitrobenzoic acid using Pd/C. The key challenge is to minimize hydrodefluorination.
Experimental Workflow for Pd/C Hydrogenation
Caption: A typical workflow for the catalytic hydrogenation using Pd/C.
Step-by-Step Methodology:
-
Reactor Preparation: To a hydrogenation vessel, add the difluoro-nitrobenzoic acid (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, typically 10-20 mL per gram of substrate).
-
Inerting: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, carefully add 5% or 10% Palladium on carbon (typically 1-5 mol % Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas. Pressurize the reactor to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C). The reaction progress should be monitored by a suitable analytical technique (TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The filter cake containing the catalyst may be pyrophoric. Do not allow it to dry completely and handle it in a well-ventilated fume hood.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amino acid by appropriate methods, such as recrystallization or column chromatography.
Rationale behind Experimental Choices:
-
Solvent: Protic solvents like methanol and ethanol are often preferred as they can facilitate proton transfer steps in the reduction. Ethyl acetate is a less protic alternative that can also be effective.
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) are generally favored to minimize the risk of hydrodefluorination. Optimization is key for each specific isomer.
-
Catalyst Loading: A lower catalyst loading can sometimes improve selectivity by reducing the rate of undesired side reactions.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active, pyrophoric catalyst that often provides excellent chemoselectivity. It is typically supplied as a slurry in water or ethanol.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with the chosen reaction solvent (e.g., ethanol) by decantation to remove the storage solvent. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Reactor Setup: Add the difluoro-nitrobenzoic acid (1.0 eq) and the reaction solvent to the hydrogenation vessel.
-
Catalyst Transfer: Under a stream of inert gas, transfer the washed Raney® Nickel to the reaction vessel.
-
Hydrogenation: Proceed with the hydrogenation as described in the Pd/C protocol (steps 4-6). Raney® Nickel reductions are often performed at slightly elevated temperatures (e.g., 40-80 °C) and pressures (e.g., 2-10 atm) to achieve a good reaction rate.
-
Work-up and Isolation: Follow the same work-up and isolation procedures as for the Pd/C catalyzed reaction (steps 7-9). Exercise extreme caution during the filtration of Raney® Nickel.
Rationale behind Experimental Choices:
-
Catalyst Handling: The pyrophoric nature of Raney® Nickel necessitates careful handling under a solvent and an inert atmosphere.
-
Reaction Conditions: While Raney® Nickel is highly active, the conditions can often be tuned to favor the reduction of the nitro group over other functional groups.
Conclusion and Future Outlook
The catalytic reduction of difluoro-nitrobenzoic acid isomers is a critical transformation for which Pd/C, Pt/C, and Raney® Nickel remain the workhorse catalysts. While Pd/C is a highly active and common choice, the potential for hydrodefluorination necessitates careful control of reaction conditions. Raney® Nickel often provides a more chemoselective alternative, though its pyrophoric nature requires stringent safety precautions. Pt/C offers high activity but can lead to over-reduction if not carefully controlled.
The development of more selective and robust catalysts is an ongoing area of research. Novel catalyst systems based on non-precious metals, as well as supported nanoparticle catalysts with well-defined active sites, hold promise for overcoming the current limitations. As the demand for complex fluorinated building blocks continues to grow, so too will the need for innovative and efficient catalytic solutions for their synthesis.
References
A Senior Application Scientist's Guide to Fluorinated Nitrobenzoic Acids: A Comparative Review of Their Applications
Introduction: The Strategic Importance of Fluorinated Nitrobenzoic Acids
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to innovation. Fluorinated nitrobenzoic acids represent a class of exceptionally versatile intermediates, pivotal in the development of pharmaceuticals, advanced materials, and specialized agrochemicals.[1][2] The unique molecular architecture of these compounds, featuring a carboxylic acid, a nitro group, and one or more fluorine atoms on a benzene ring, creates a synergistic interplay of reactivity that chemists can exploit for complex molecular construction.[2][3]
The presence of fluorine can profoundly alter a molecule's characteristics, enhancing properties like metabolic stability, lipophilicity, and bioavailability in drug candidates.[4][5] Simultaneously, the nitro group serves as a versatile functional handle, readily transformable into an amine for further derivatization, while the carboxylic acid provides a convenient point for esterification or amidation.[2][6] This guide provides a comparative overview of key fluorinated nitrobenzoic acid isomers, detailing their distinct applications, underlying chemical principles, and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Core Reactivity and Isomeric Distinctions
The utility of fluorinated nitrobenzoic acids is rooted in the electronic properties of their constituent functional groups. The strongly electron-withdrawing nature of both the nitro group and the fluorine atom renders the aromatic ring electron-deficient. This electronic state is the primary driver for one of the most powerful transformations these molecules undergo: Nucleophilic Aromatic Substitution (SNAr) , typically at the fluorine-bearing carbon.[6] The relative positions of these groups in different isomers significantly influence the molecule's reactivity and, consequently, its applications.
dot digraph "Reactivity_of_Fluorinated_Nitrobenzoic_Acids" { graph [fontname="Arial", label="General Reactivity of Fluorinated Nitrobenzoic Acids", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", width=2.5]; edge [fontname="Arial"];
// Core Molecule Core [label="Fluorinated\nNitrobenzoic Acid Core", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups COOH [label="Carboxylic Acid (-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO2 [label="Nitro Group (-NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Fluorine (-F)", fillcolor="#FBBC05", fontcolor="#202124"];
// Reactions R_COOH [label="Esterification\nAmidation\nAcyl Halide Formation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; R_NO2 [label="Reduction to Amine (-NH2)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; R_F [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Core -> COOH; Core -> NO2; Core -> F;
COOH -> R_COOH [label=" Reacts with\n alcohols, amines "]; NO2 -> R_NO2 [label=" Versatile handle for\n further functionalization "]; F -> R_F [label=" Activated by electron-\n withdrawing groups "]; } dot Caption: General reactivity sites on a fluorinated nitrobenzoic acid molecule.
Comparative Guide to Key Isomers and Their Applications
The specific placement of the fluoro and nitro groups dictates the primary applications of each isomer. Below is a comparison of the most widely utilized derivatives.
| Isomer | CAS Number | Melting Point (°C) | Key Applications & Strengths |
| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | 170-176[7][8] | Oncology Drug Synthesis: A crucial intermediate for the anti-cancer drug Enzalutamide.[8][9] Agrochemicals: Used in formulating herbicides and fungicides.[7] |
| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | 142-144[10] | Heterocycle Synthesis: Precursor for dibenzoxazepines and other complex ring systems.[6][11] Fluorescent Probes: Building block for sensors that detect nucleophiles.[6][10] |
| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | 123-126[12] | Medicinal Chemistry: Ideal precursor for benzimidazoles, a scaffold in antimicrobials, opioids, and antihistamines.[12][13][14] Polymer Science: Can be used to construct polymersomes.[14] |
| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | 122-124[15] | Broad Pharmaceutical Use: Intermediate for anti-inflammatory, analgesic, anti-cancer, and antiviral agents.[15][16] Also used to synthesize p38 MAPK inhibitors.[17] |
| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | N/A | Enhanced Drug Properties: Used to create therapeutics with improved efficacy and metabolic stability.[4] Materials Science: Valued in the development of OLEDs and other electronic components.[4] |
| 2,6-Difluoro-3-nitrobenzoic acid | 83141-10-0 | N/A | Specialized Synthesis: The two ortho-fluorine atoms create unique steric and electronic properties, useful in synthesizing potent anti-cancer agents and broad-spectrum antibiotics.[1] |
Field-Proven Experimental Methodologies
The trustworthiness of a chemical intermediate is validated by its performance in established synthetic protocols. The following sections provide detailed, step-by-step methodologies for both the synthesis of a common fluorinated nitrobenzoic acid and its subsequent use in a high-value application.
Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid via Oxidation
This protocol details the synthesis of 2-Fluoro-4-nitrobenzoic acid from its corresponding toluene derivative, a common and scalable industrial method. The causality for this choice lies in the robustness of permanganate oxidation, which reliably converts the methyl group to a carboxylic acid while leaving the other functional groups intact under controlled conditions.[7][18]
Step-by-Step Procedure: [8][18]
-
Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (TBAB, 0.01 mol), and 1.0 L of 1N sodium hydroxide (NaOH) solution. Stir the mixture at room temperature.
-
Initiation: Add an initial portion of potassium permanganate (KMnO4, 20.0 g) to the mixture.
-
Oxidation: Heat the reaction mixture to 95°C with vigorous stirring. Add additional 30.0 g portions of KMnO4 after 2 hours and 3 hours of reaction time.
-
Reaction Monitoring: Continue stirring at 95°C for an additional 10 hours. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite to remove the manganese dioxide (MnO2) byproduct.
-
Acidification: Transfer the filtrate to a clean vessel and carefully acidify to pH 2 by the slow addition of concentrated hydrochloric acid (HCl). An off-white precipitate of 2-fluoro-4-nitrobenzoic acid will form.
-
Isolation: Collect the crude solid by vacuum filtration.
-
Purification: For higher purity, dissolve the crude solid in 300 mL of 1N aqueous NaOH. Extract the aqueous solution with dichloromethane (CH2Cl2) to remove non-acidic impurities. Acidify the aqueous layer again to pH 2 with concentrated HCl and extract the product into CH2Cl2 (3 x 200 mL). Combine the organic extracts, wash with 0.1 N HCl, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the pure product as a white crystalline solid.[8][18]
Protocol 2: Application in Heterocycle Synthesis - Benzimidazoles
4-Fluoro-3-nitrobenzoic acid is an exemplary precursor for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry.[13][14] The synthetic logic involves two key transformations on the building block: reduction of the nitro group to an amine, followed by condensation with a carbonyl equivalent to form the imidazole ring. The ortho-relationship of the resulting amine and the carboxylic acid is crucial for this cyclization.
Step-by-Step Procedure:
-
Amide Formation (Optional but common): React 4-fluoro-3-nitrobenzoic acid with a desired amine using a peptide coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent (e.g., DMF).[19] This converts the carboxylic acid to a more complex amide.
-
Nitro Group Reduction: The nitro group of the resulting amide (or the acid itself) is reduced to an amine. Common conditions include catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl). This creates the key 1,2-phenylenediamine precursor.
-
Cyclization/Condensation: The in situ generated diamine is then cyclized. If starting with the carboxylic acid, condensation with an ortho-phenylenediamine (formed from a different starting material) is a common route. For the pre-formed amide, intramolecular cyclization is often triggered by specific reagents or conditions. A generalized approach involves reacting the diamine intermediate with an aldehyde or carboxylic acid under acidic conditions to form the benzimidazole ring.
-
Purification: The final benzimidazole derivative is purified using standard techniques such as column chromatography or recrystallization to yield the desired product.
Conclusion and Future Outlook
Fluorinated nitrobenzoic acids are indispensable tools in the arsenal of the modern synthetic chemist.[1] Their predictable reactivity, coupled with the beneficial properties imparted by the fluorine atom, makes them high-value intermediates for a multitude of applications, most prominently in drug discovery and materials science.[4][6] The choice of isomer is a critical strategic decision, as the specific arrangement of functional groups directly enables distinct synthetic pathways toward diverse molecular targets. As research continues to demand molecules with increasingly tailored properties, the applications for these versatile building blocks are poised to expand, cementing their role in the development of next-generation technologies and therapeutics.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]
- 9. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 12. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. ossila.com [ossila.com]
- 15. innospk.com [innospk.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 5-Fluoro-2-nitrobenzoic acid CAS#: 320-98-9 [amp.chemicalbook.com]
- 18. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoro-3-nitrobenzoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,5-Difluoro-3-nitrobenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but a deeper understanding of the chemical principles that dictate these essential protocols, ensuring a self-validating system of safety and compliance within your laboratory.
Core Principle: Why Specialized Disposal is Non-Negotiable
This compound is a halogenated nitroaromatic compound. This classification is critical as it dictates the disposal pathway.
-
Halogenated Organics: The presence of fluorine atoms classifies this compound as a halogenated organic waste.[1][2] These substances are often persistent in the environment and can form toxic byproducts if not incinerated at sufficiently high temperatures. The U.S. Environmental Protection Agency (EPA) specifically regulates the land disposal of many halogenated organic compounds (HOCs).[3][4]
-
Nitroaromatics: Nitroaromatic compounds are known for their potential toxicity and persistence.[5] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and harm aquatic life.[5][6][7]
Therefore, all waste containing this compound must be treated as regulated hazardous waste and must never be disposed of down the drain or in regular trash.[7][8] The only acceptable method is collection by a licensed hazardous waste disposal company.[9]
Hazard Profile & Immediate Safety
While a specific Safety Data Sheet (SDS) for the 2,5-isomer is not available, we can construct a reliable hazard profile based on structurally analogous compounds like 2,6-Difluoro-3-nitrobenzoic acid and other fluoronitrobenzoic acids. The primary hazards are consistent across these molecules.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Recommended Precautionary Actions (Illustrative) | Supporting Sources |
| Skin Irritation | Causes skin irritation upon contact. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| Serious Eye Irritation | Causes serious eye irritation. Direct contact can lead to significant damage. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312+P330: If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [11][12] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area (e.g., fume hood). | [13] |
Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the logical flow for managing this compound waste from generation to final pickup.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol ensures safety and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EH&S department.[5]
1. Waste Identification and Segregation:
- Action: Immediately upon generation, identify all waste streams containing this compound. This includes unreacted solid, solutions, and contaminated materials (e.g., weighing paper, gloves, silica gel).
- Causality: Proper identification is the cornerstone of safe disposal. This compound must be segregated as Halogenated Organic Waste .[1][2] Do not mix it with non-halogenated organic waste, aqueous waste, or strong oxidizing agents. Mixing incompatible waste streams can lead to dangerous chemical reactions.
2. Container Selection and Labeling:
- Action: Select a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition.
- Action: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages.
- Causality: Federal and local regulations require meticulous labeling of hazardous waste for the safety of all personnel handling the container, from the lab to the final disposal facility.[8]
3. Waste Accumulation:
- Action: Carefully transfer the waste into the labeled container. For solid waste, use a funnel to prevent dispersal of dust. Keep the container securely closed at all times, except when adding waste.
- Causality: Keeping the container closed prevents the release of vapors and protects the contents from contamination, ensuring a safe laboratory environment.[8]
4. Storage:
- Action: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet.[8] The SAA must be at or near the point of generation. Ensure the container is within a secondary containment bin to mitigate potential leaks.
- Causality: SAAs are a regulatory requirement for managing hazardous waste safely before pickup. Secondary containment provides a crucial barrier against spills and environmental contamination.[6]
5. Arranging for Disposal:
- Action: Once the container is nearly full (approximately 75%) or has reached your institution's storage time limit, arrange for a pickup.
- Action: Contact your institution’s Environmental Health & Safety (EH&S) department or follow the established procedure to have the waste collected by a licensed hazardous waste disposal contractor.[11][12]
- Causality: Disposal must be entrusted to a licensed company specializing in hazardous waste.[5] These contractors use approved methods, such as high-temperature incineration, to destroy the halogenated compound safely.[14]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills or where dust is generated, respiratory protection may be necessary.
-
Contain the Spill: Prevent the solid from spreading or becoming airborne. Do not add water.
-
Clean-Up:
-
Action: Carefully sweep up the solid material.[7][15] Avoid any actions that create dust.
-
Action: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container labeled as described in the protocol above.
-
Action: Decontaminate the spill area with soap and water, and wash your hands thoroughly after the cleanup is complete.
-
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. reddit.com [reddit.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. westliberty.edu [westliberty.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




